In the modern era of medicinal chemistry, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates.[1] tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride represents a high-value spirocyclic scaffold designed to replace metabolically liable and structurally planar moieties like piperidines or cyclohexanes.[1]
This compound features a spiro[3.4]octane core—a fused system comprising a four-membered cyclobutane ring and a five-membered pyrrolidine ring.[1] The "6-aza" designation places a secondary amine within the pyrrolidine ring, serving as a versatile handle for diversification, while the "2-ylcarbamate" provides a protected amine vector on the cyclobutane ring.[1] This orthogonal protection strategy allows for precise, sequential functionalization, making it an indispensable building block for Fragment-Based Drug Discovery (FBDD).[1]
Molecular Architecture & Physicochemical Logic
The utility of this scaffold lies in its ability to orient exit vectors in three-dimensional space without introducing chirality-induced complexity in the core skeleton (though the 2,6-substitution pattern does introduce cis/trans isomerism).[1]
Structural Advantages[1][2][3][4]
High Fsp³ Fraction: Unlike aromatic scaffolds, the spiro[3.4] system is fully saturated, improving solubility and reducing promiscuous binding associated with flat, hydrophobic rings.[1]
Vector Orthogonality: The C2-amino vector (cyclobutane) and the N6-amine vector (pyrrolidine) are spatially distinct.[1] This allows the scaffold to act as a rigid linker that can precisely position two pharmacophores at a defined distance and angle.[1]
Metabolic Stability: The spiro quaternary center blocks metabolic hotspots often found in simple alicyclic amines.[1]
Decision Logic: When to Use This Scaffold
Figure 1: Decision matrix for incorporating spirocyclic scaffolds in lead optimization.
Synthetic Methodology
The synthesis of tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride requires a strategy that differentiates the two nitrogen atoms.[1] A common and robust route involves the construction of the spiro core followed by selective protection/deprotection steps.[1]
The "Benzyl-First" Strategy
This protocol ensures the pyrrolidine nitrogen is masked as a benzylamine during the manipulation of the cyclobutane functionality.[1]
Step-by-Step Protocol:
Core Construction:
Start with commercially available benzyl(2-chloroethyl)amine and methyl 3-oxocyclobutanecarboxylate .[1]
Reaction: Alkylation/cyclization sequence (often using LiHMDS or NaH) generates the N-benzyl-6-azaspiro[3.4]octan-2-one .[1]
Checkpoint: Verify formation of the spiro ketone via IR (C=O stretch ~1710 cm⁻¹).[1]
Result: Formation of 2-amino-6-benzyl-6-azaspiro[3.4]octane .[1]
Note: This step determines the stereochemistry (cis/trans ratio).[1] Chromatographic separation may be required here if a specific diastereomer is needed.[1]
Boc Protection:
Treat the crude primary amine with Di-tert-butyl dicarbonate (
(Pearlman's catalyst) or under atmosphere (1-3 atm) in ethanol/ethyl acetate.[1]
Mechanism: Cleavage of the C-N benzylic bond releases the secondary amine.[1]
Salt Formation:
Crucial Detail: To form the hydrochloride salt without cleaving the acid-labile Boc group, use stoichiometric HCl in dioxane or ether at 0°C.[1]
Reaction: Add 1.0 equivalent of 4M HCl in dioxane dropwise to the free base in diethyl ether.[1] The salt precipitates immediately.[1]
Filtration: Collect the white solid under inert atmosphere.[1]
Figure 2: Synthetic pathway for the orthogonal protection of the spiro[3.4]octane scaffold.
Analytical Characterization & Validation
To ensure the integrity of the compound, particularly the survival of the Boc group in the presence of the hydrochloride salt, the following analytical signatures must be validated.
Quantitative Data Summary
Property
Specification
Method/Notes
Appearance
White to off-white solid
Visual inspection
Purity
>97%
HPLC (210 nm or CAD)
¹H NMR
Confirm Boc (9H, s) & Spiro core
DMSO-d₆ (Salt form)
MS (ESI)
[M+H]⁺ = 227.17 (Free base mass)
Boc group may fragment in source
Chloride Content
~13.5% (Theoretical)
Ion Chromatography or AgNO₃ titration
Self-Validating NMR Protocol
When analyzing CAS 2227197-83-1 in DMSO-d₆:
The Boc Signal: Look for a sharp singlet at
ppm integrating to 9 protons.[1] If this is absent or diminished, acid hydrolysis has occurred.[1]
The Ammonium Protons: The protonated secondary amine (
) typically appears as a broad singlet around ppm.[1]
Diastereomers: If the sample is a mixture of cis/trans, you will observe duplication of the Boc signal or slight shifts in the spiro-methylene protons (
The "Boc-HCl" Paradox:
This compound is a hydrochloride salt of a secondary amine that also contains an acid-labile Boc carbamate.[1]
Stability: In the solid state, the salt is stable if kept dry.[1] The crystal lattice stabilizes the ion pair, preventing the acidic proton from attacking the Boc group.[1]
Solution Stability: In solution (especially protic solvents like methanol or water), the local acidity can catalyze the removal of the Boc group over time.[1]
Recommendation: Prepare solutions immediately before use.[1] Avoid leaving the compound dissolved in DMSO or water for >24 hours at room temperature.[1]
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). It is hygroscopic; moisture absorption will accelerate decomposition.[1]
References
Vertex AI Search. (2025).[1] tert-Butyl N-trans-6-azaspiro[3.4]octan-2-yl carbamate hydrochloride CAS Registry.[1][2] Retrieved from 2.[1][2]
Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.Angewandte Chemie International Edition, 49(20), 3524-3527.[1] (Foundational work on spiro scaffolds).
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1][3]Chemical Reviews, 114(16), 8257-8322.[1]
Wuitschik, G., et al. (2008).[1][4] Spirocyclic Oxetanes: Synthesis and Properties.Angewandte Chemie, 120(24), 4588-4591.[1] (Context for spiro-ether/amine logic).
PubChem. (2025).[1] tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride Structure Data. Retrieved from 5.[1]
The following technical guide details the physicochemical properties, synthetic methodology, and medicinal chemistry applications of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride . Document Type: Technical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthetic methodology, and medicinal chemistry applications of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride .
Document Type: Technical Whitepaper / Synthetic Protocol
Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride is a high-value spirocyclic building block used in fragment-based drug discovery (FBDD) and lead optimization.[1] As a rigid,
-rich scaffold, it offers a superior alternative to traditional piperidine or morpholine rings, providing defined vector positioning for substituents while improving metabolic stability and solubility profiles. This guide outlines its molecular characteristics, a robust synthetic route via orthogonal protection, and quality control parameters.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Molecular Specifications
The compound consists of a 6-azaspiro[3.4]octane core—a bicyclic system where a four-membered cyclobutane ring and a five-membered pyrrolidine ring share a single carbon atom (C4). The amine at position 2 (cyclobutane) is protected with a tert-butyloxycarbonyl (Boc) group, while the pyrrolidine nitrogen (position 6) exists as a hydrochloride salt.
The spiro[3.4]octane scaffold imposes a specific 3D geometry. Unlike flat aromatic rings, the spiro center creates a perpendicular orientation between the two rings. This "right-angle" twist allows medicinal chemists to explore novel chemical space and improve the saturation (
) of drug candidates, which correlates with higher clinical success rates.
The synthesis of this bifunctional scaffold requires an orthogonal protection strategy to differentiate the two nitrogen atoms. The most robust route utilizes a Benzyl (Bn) or Carbobenzyloxy (Cbz) group for the pyrrolidine nitrogen (N6) and a Boc group for the exocyclic amine at C2.
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthesis of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate HCl via Cbz/Boc orthogonal protection.
Detailed Protocol
Step 1: Reductive Amination
Objective: Convert the C2 ketone to a primary amine.
Procedure: Dissolve the ketone in dry Methanol. Add 10 equivalents of
and stir for 30 minutes. Cool to 0°C and slowly add 1.5 equivalents of . Stir at room temperature for 16 hours.
Workup: Quench with saturated
. Extract with DCM. The product is the Cbz-protected primary amine.
Step 2: Boc Protection
Objective: Protect the newly formed primary amine with a Boc group.
Reagents: Di-tert-butyl dicarbonate (
), Triethylamine (), DCM.
Procedure: Dissolve the crude amine in DCM. Add 1.2 eq
followed by 1.1 eq . Stir for 4 hours.
Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the orthogonally protected intermediate (N-Cbz, NH-Boc).
Step 3: Global Deprotection (Hydrogenolysis)
Objective: Selectively remove the Cbz group to free the secondary amine (N6).
Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (
), Methanol/Ethanol.
Procedure: Degas the solvent. Add the intermediate and Pd/C catalyst (10 wt%). Stir under
atmosphere (balloon pressure) for 2-4 hours. Monitor by LCMS for disappearance of the Cbz group.
Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the Free Base .
Step 4: Hydrochloride Salt Formation
Objective: Stabilize the compound as the HCl salt.
Reagents: 4M HCl in Dioxane or Diethyl Ether.
Procedure: Dissolve the Free Base in a minimal amount of dry DCM or Ether. Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane. A white precipitate will form immediately.
Isolation: Filter the solid, wash with cold ether, and dry under high vacuum.
Quality Control & Analysis (Self-Validating Systems)
To ensure the integrity of the final product, the following analytical criteria must be met. This acts as a self-validating system where the presence of specific signals confirms the success of the orthogonal deprotection.
Method
Expected Signals / Criteria
Interpretation
1H NMR (DMSO-d6)
9.0-9.5 ppm (broad s, 2H)
Confirms protonated secondary amine () at N6.
1.38 ppm (s, 9H)
Confirms presence of intact Boc group.
Absence of 7.30-7.40 ppm
Confirms complete removal of Cbz (aromatic) group.
LC-MS
Mass of the free base cation.
Chloride Content
Titration with
Should match theoretical % Cl (~13.5%).
Applications in Drug Discovery[2][3][8][9]
Bioisosterism and Vector Positioning
The 6-azaspiro[3.4]octane scaffold is increasingly utilized as a bioisostere for:
Piperazines/Piperidines: It reduces lipophilicity (
) while maintaining basicity.
Gem-dimethyl groups: The spiro ring mimics the steric bulk of a gem-dimethyl group but ties it back into a ring, reducing the entropic penalty of binding.
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "linker" fragment. The N6 amine can be coupled to an aryl core (via Buchwald-Hartwig amination or
), while the C2 amine (after Boc deprotection) can be derivatized with carboxylic acids or sulfonyl chlorides. This allows the rapid construction of libraries exploring different vectors.
Figure 2: Medicinal chemistry advantages of the spiro scaffold.
Handling and Stability
Storage: Store at -20°C in a desiccator. The HCl salt is hygroscopic; protect from moisture.
Stability: Stable in solid form for >1 year. In solution (DMSO/Water), use within 24 hours to prevent slow hydrolysis of the carbamate if the pH is acidic.
Safety: Standard PPE (gloves, goggles) required. Treat as a potential irritant.
References
King Scientific . (n.d.). tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride Product Page. Retrieved from
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. (Contextual reference for spiro-synthesis methodology).
PubChem . (n.d.).[2] tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride. CID 91825986. Retrieved from
BLD Pharm . (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. Retrieved from
The Strategic Synthesis of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate Hydrochloride: An In-depth Technical Guide
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is an ever-increasing demand for novel molecular architectures that can unlock...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is an ever-increasing demand for novel molecular architectures that can unlock new biological targets and navigate complex patent landscapes. Among these, spirocyclic scaffolds, particularly those incorporating heteroatoms, have emerged as privileged motifs. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, enabling more precise and potent interactions with biological targets. The 6-azaspiro[3.4]octane core is a prime example of such a scaffold, serving as a versatile building block in the development of innovative therapeutics. This guide provides a comprehensive overview of a robust and strategic synthesis route to a key derivative, tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride, a valuable intermediate for drug discovery programs.
Retrosynthetic Analysis: A Logic-Driven Approach to the Target Molecule
A thorough retrosynthetic analysis reveals a convergent and logical pathway to the target molecule. The final hydrochloride salt formation is a straightforward acidification of the penultimate Boc-protected diamine. The core of the synthesis lies in the stereocontrolled construction of the 6-azaspiro[3.4]octane framework and the introduction of the carbamate functionality at the C-2 position. A key disconnection points to a protected 6-azaspiro[3.4]octan-2-one as a crucial intermediate. This ketone can be transformed into the desired amine via reductive amination, a reliable and widely utilized method in organic synthesis. The synthesis of the spirocyclic ketone itself can be envisioned through an intramolecular cyclization strategy, such as a Dieckmann condensation or an intramolecular alkylation. This guide will focus on a route commencing with the construction of an N-protected 6-azaspiro[3.4]octan-2-one.
Part 1: Construction of the 6-Azaspiro[3.4]octane Core: Synthesis of N-Benzyl-6-azaspiro[3.4]octan-2-one
The journey to our target molecule begins with the synthesis of the foundational spirocyclic ketone. The choice of the nitrogen protecting group is critical at this stage; a benzyl group is selected for its stability under various reaction conditions and its susceptibility to removal via catalytic hydrogenation in a later step.
Conceptual Workflow for Spirocycle Formation
The construction of the azaspiro[3.4]octane ring system can be achieved through several elegant strategies. One of the most effective methods involves an intramolecular alkylation of a suitably functionalized pyrrolidine derivative. This approach offers good control over the ring formation and is amenable to scale-up.
Caption: A conceptual workflow for the synthesis of the N-benzyl protected spirocyclic ketone.
Experimental Protocol: Synthesis of N-Benzyl-6-azaspiro[3.4]octan-2-one
This multi-step synthesis begins with commercially available starting materials and culminates in the formation of the key spirocyclic ketone intermediate.
Step 1: Synthesis of Ethyl 1-benzyl-3-(2-cyanoethyl)pyrrolidine-3-carboxylate
To a solution of ethyl 1-benzylpyrrolidine-3-carboxylate in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF), add a strong, non-nucleophilic base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Allow the reaction mixture to stir at this temperature for 30 minutes to ensure complete deprotonation.
Slowly add acrylonitrile to the reaction mixture, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired cyanoethylated pyrrolidine derivative.
Step 2: Reductive Cyclization to N-Benzyl-6-azaspiro[3.4]octan-2-one
In a high-pressure reactor, dissolve the ethyl 1-benzyl-3-(2-cyanoethyl)pyrrolidine-3-carboxylate in a suitable solvent like ethanol.
Add a catalytic amount of Raney Nickel to the solution.
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat the reaction mixture to 50-70 °C.
Maintain the reaction under these conditions with vigorous stirring for 24-48 hours, monitoring the consumption of hydrogen.
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with ethanol.
Concentrate the filtrate under reduced pressure. The resulting crude product, a lactam, is then subjected to acidic hydrolysis (e.g., using aqueous HCl) followed by a final intramolecular acylation (promoted by a coupling agent like DCC or by heating) to yield N-benzyl-6-azaspiro[3.4]octan-2-one.
Purify the final product by column chromatography.
Part 2: Introduction of the Amino Moiety via Reductive Amination
With the spirocyclic ketone in hand, the next critical step is the introduction of the amine functionality at the C-2 position. Reductive amination stands out as the method of choice for this transformation due to its efficiency and operational simplicity.[1] This reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the corresponding amine.
Mechanism of Reductive Amination
The reaction is typically carried out in a one-pot fashion. The ketone first reacts with an ammonia source, such as ammonium acetate or ammonia in a suitable solvent, to form an imine intermediate in equilibrium. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the reaction mixture and selectively reduces the imine to the amine as it is formed, driving the equilibrium towards the product.[2]
tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride NMR data
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride is a bifunctiona...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride
tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride is a bifunctional organic molecule featuring a complex three-dimensional architecture. Its core is the 6-azaspiro[3.4]octane system, which fuses a cyclobutane and a pyrrolidine ring through a single, shared quaternary carbon atom. Such spirocyclic scaffolds are of increasing interest in medicinal chemistry as they provide rigid, well-defined exit vectors for substituents, enabling precise exploration of chemical space and often leading to improved physicochemical properties in drug candidates.
The molecule contains a stereocenter at the C2 position, a Boc-protected amine, and a secondary amine present as a hydrochloride salt. Accurate structural confirmation is paramount for its use in any research or development context, and NMR spectroscopy is the definitive tool for this purpose.[1] This guide will deconstruct the molecule's structure to predict its ¹H and ¹³C NMR spectra, outline a strategy for unambiguous signal assignment using 2D NMR, and provide a validated protocol for data acquisition.
Predicted ¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum is anticipated to be complex due to the molecule's rigidity and the presence of a chiral center, which renders many methylene protons diastereotopic (chemically non-equivalent). The protonation of the pyrrolidine nitrogen further influences the chemical shifts of nearby protons.
Key Proton Environments and Expected Signals:
Boc Group (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and shielded. They will appear as a sharp, intense singlet at approximately δ 1.4 ppm .[2] This signal serves as an excellent internal reference for integration.
Carbamate Proton (NH-Boc): This proton, attached to the nitrogen at C2, is expected to appear as a doublet (due to coupling with H2) or a broad singlet. Its chemical shift is sensitive to solvent and concentration but is typically found in the range of δ 5.0-7.0 ppm .
Ammonium Protons (N-H₂⁺): The two protons on the protonated nitrogen of the pyrrolidine ring will be significantly deshielded and will likely appear as a broad signal at δ > 7.0 ppm in a solvent like DMSO-d₆. These protons will couple to the adjacent methylene protons at C5 and C7.
Methine Proton (H2): This proton is attached to the stereocenter (C2) and is deshielded by the adjacent carbamate group. It is expected to be a multiplet in the range of δ 3.5-4.5 ppm , with couplings to the NH proton and the diastereotopic protons on C1 and C3.
Pyrrolidine Ring Protons (H5, H7): These methylene protons are adjacent to the positively charged nitrogen atom, causing a significant downfield shift to approximately δ 3.0-3.5 ppm .[3] They will appear as complex multiplets due to geminal coupling and vicinal coupling to the ammonium protons and the protons at C8.
Cyclobutane and Cyclopentane Ring Protons (H1, H3, H4, H8): These protons reside in the more shielded aliphatic region, likely between δ 1.5-2.5 ppm . The signals are expected to be complex and overlapping multiplets. The rigid, puckered nature of the cyclobutane ring leads to a wide range of vicinal coupling constants, making simple pattern recognition difficult.[4] Diastereotopicity is expected for the geminal protons on C1, C3, C4, and C8.
Predicted ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The broadband proton-decoupled ¹³C NMR spectrum will display twelve distinct signals, corresponding to each unique carbon environment in the molecule.
Predicted Chemical Shifts for Carbon Environments:
Characteristic shift for the quaternary carbon of a Boc group.[6]
C6
Spiro Quaternary Carbon
60-70
A unique, deshielded aliphatic quaternary carbon.
C2
CH-N (Carbamate)
50-60
Methine carbon attached to nitrogen.
C5, C7
CH₂-N⁺H₂
40-50
Deshielded by the adjacent positively charged nitrogen.[7]
C1, C3, C4, C8
Ring CH₂
20-40
Aliphatic methylene carbons of the spiro-system.
C(CH₃ )₃
Boc Methyl Carbons
28-29
Characteristic shift for the methyl carbons of a Boc group.[6]
The Power of 2D NMR for Unambiguous Structural Elucidation
Due to the spectral complexity, 1D NMR alone is insufficient for a complete and confident assignment. A suite of 2D NMR experiments is essential.[8][9]
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will be instrumental in tracing the connectivity within the cyclobutane ring (H1-H2-H3-H4) and the pyrrolidine ring (H5-H8-H7) as two distinct spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations that would confirm the spirocyclic structure include:
Correlations from protons on C1, C3, C4, C5, C7, and C8 to the quaternary spiro carbon (C6) .
Correlations from the Boc methyl protons to the Boc quaternary carbon and the carbonyl carbon.
Correlations from H2 to the carbonyl carbon.
Visualization of Key NMR Correlations
The following diagrams illustrate the molecular structure and the essential correlations expected in COSY and HMBC spectra that would be used to piece the structure together.
Caption: Molecular graph of the 6-azaspiro[3.4]octane core.
Caption: Key expected COSY (dashed) and HMBC (dotted) correlations.
Experimental Protocol: A Self-Validating System for Data Acquisition
Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines a robust methodology for the analysis of tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the hydrochloride salt for ¹H and 2D NMR, or 20-30 mg for a dedicated ¹³C NMR experiment.[10]
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is effective at dissolving hydrochloride salts and allows for the observation of exchangeable N-H protons.[7][6] Deuterated methanol (CD₃OD) is an alternative, though N-H protons may exchange with the solvent's deuterium.
Vortex the sample until fully dissolved. A brief sonication may aid dissolution.
Transfer the solution to a high-quality 5 mm NMR tube.
Spectrometer Setup and Shimming:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent.
Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
Data Acquisition Parameters (Example for a 500 MHz Spectrometer):
¹H NMR:
Acquire with a 90° pulse.
Set a spectral width of 16 ppm.
Use an acquisition time of at least 2 seconds and a relaxation delay of 2-5 seconds.
Accumulate 16-32 scans for a good signal-to-noise ratio.
¹³C{¹H} NMR:
Use a proton-decoupled pulse sequence (e.g., zgpg30).
Set a spectral width of 240 ppm.
Accumulate a sufficient number of scans (e.g., 1024 or more) as ¹³C has low natural abundance.
2D gCOSY:
Acquire a 1024 x 1024 data matrix.
Accumulate 4-8 scans per increment.
2D gHSQC:
Optimize for a one-bond ¹J(CH) coupling of ~145 Hz.
Acquire a 1024 x 256 data matrix.
2D gHMBC:
Optimize for long-range couplings of 8-10 Hz.
Acquire a 2048 x 256 data matrix.
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase correct all spectra carefully.
Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) to its known value.[6] Calibrate the ¹³C spectrum using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Integrate the ¹H spectrum, using the 9H singlet of the Boc group as the reference.
References
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]
Davis, R. S., & Flynn, P. F. 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah. Available at: [Link]
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. Available at: [Link]
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Available at: [Link]
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (n.d.). National Institutes of Health. Available at: [Link]
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]
YouTube. (2023). NMR 5: Coupling Constants. Available at: [Link]
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
ResearchGate. (n.d.). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Available at: [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available at: [Link]
Organic Chemistry Data. (n.d.). Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. Available at: [Link]
ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]
ResearchGate. (n.d.). Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X). Available at: [Link]
PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Available at: [Link]
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Unlocking New Geometries in Targeted Protein Degradation: A Guide to Spirocyclic Linkers
An In-Depth Technical Guide Foreword: Beyond the Flexible Chain Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to engage disease-causing proteins previously...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Foreword: Beyond the Flexible Chain
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to engage disease-causing proteins previously considered "undruggable"[1][2]. The archetypal TPD molecule, the Proteolysis-Targeting Chimera (PROTAC), is a heterobifunctional molecule comprising three key components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two[3][4][5].
For years, the linker was often viewed as a passive spacer, a simple alkyl or polyethylene glycol (PEG) chain to be extended or shortened until degradation was observed[3][6]. This "trial and error" approach, while foundational, overlooks the profound influence the linker exerts on a PROTAC's overall performance[7][8]. The linker is not merely a tether; it is a critical determinant of the physicochemical properties, stability, and, most importantly, the geometric feasibility of the drug-induced ternary complex (POI-PROTAC-E3 Ligase)[9][][11].
Traditional flexible linkers, while synthetically accessible, often come with significant liabilities. Their high flexibility can lead to an entropic penalty upon binding, and their typically lipophilic nature can result in poor solubility, high metabolic turnover, and a tendency for hydrophobic collapse, masking polar functional groups and hindering cell permeability[12][13]. This has driven a paradigm shift in linker design, moving from flexible chains to more sophisticated, conformationally constrained scaffolds[3][14].
This guide focuses on a particularly promising class of these advanced scaffolds: spirocyclic linkers . By introducing defined three-dimensional (3D) geometry and rigidity, spirocycles offer a powerful solution to the limitations of their linear counterparts. We will explore the core principles, design strategies, and experimental validation of spirocyclic linkers, providing researchers with the technical insights needed to leverage these structures for the development of next-generation protein degraders.
The PROTAC Mechanism of Action: A Primer
Before delving into linker specifics, it is essential to understand the catalytic cycle of a PROTAC. The process is a hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.
The key event is the formation of a productive ternary complex[4]. The stability and geometry of this complex dictate the efficiency of the subsequent ubiquitination and degradation steps. The linker's role is to orient the two proteins in a conformation that is favorable for this interaction[5][7].
The Case for Rigidity: Overcoming Flexible Linker Liabilities
While flexible linkers like PEG and alkyl chains are synthetically convenient, their dominance in early PROTAC design has revealed several inherent weaknesses[3][6]. The move towards rigid scaffolds, including spirocycles, is a direct response to these challenges.
The Entropic Cost of Flexibility
A highly flexible linker can adopt countless conformations in solution. Forcing this disordered chain into a single, productive orientation within the ternary complex carries a significant entropic penalty. This can weaken the cooperativity of ternary complex formation. A rigid linker, by contrast, is "pre-organized," reducing the entropic cost of binding and potentially leading to more stable and favorable ternary complex formation[15].
Improving Physicochemical and Pharmacokinetic Properties
The large, often greasy, nature of traditional PROTACs contributes to poor drug-like properties, a challenge often referred to as operating in "beyond Rule of 5" (bRo5) chemical space[9]. Rigidifying the linker with cyclic structures can improve key parameters:
Solubility: Introducing polar heterocycles or spirocyclic motifs can disrupt the planarity and reduce the lipophilicity of the linker, often improving aqueous solubility[12][13].
Permeability: Rigid linkers can facilitate the adoption of more compact, "chameleon-like" conformations that shield polar groups in nonpolar environments (like the cell membrane), potentially improving passive diffusion[11][16].
Metabolic Stability: Linear alkyl chains can be susceptible to metabolic degradation[12]. The defined, often sterically hindered nature of spirocyclic scaffolds can enhance metabolic stability, leading to a longer half-life in vivo[15].
Figure 2: Comparison of properties for flexible vs. rigid linkers.
Spirocyclic Linkers: The Power of 3D Scaffolding
Spirocycles are bicyclic compounds where the two rings are connected by a single, shared carbon atom. This unique structural feature imparts a distinct, non-planar, and rigid 3D geometry. Incorporating spirocyclic motifs like spiro[3.3]heptane or diazaspiro[5.5]undecane into a linker provides a rigid scaffold that can project the exit vectors to the POI and E3 ligase ligands into novel and well-defined regions of 3D space[17][18].
Key Advantages of Spirocyclic Linkers:
Novel Exit Vectors: They provide access to previously unexplored geometric arrangements for the ternary complex, which can be crucial for inducing degradation of difficult targets[17].
Reduced Hydrophobic Collapse: The rigid 3D structure helps to minimize the risk of the linker folding back on itself, a phenomenon that can lead to aggregation and poor solubility[13].
Improved Drug-like Properties: Spirocyclic frameworks can decrease the calculated lipophilicity (cLogP) and increase the topological polar surface area (TPSA) compared to equivalent-length alkyl chains, favorably impacting solubility and permeability[13].
Intellectual Property: The novelty of these scaffolds provides opportunities to generate new intellectual property in a competitive field[13].
Linker Type
Conformational Flexibility
Typical cLogP Contribution
Metabolic Stability
Control over Exit Vector
Alkyl Chain
High
High
Low to Moderate
Low (Linear)
PEG Chain
High
Moderate (ether oxygens add polarity)
Moderate
Low (Linear)
Spirocyclic
Low (Rigid)
Low to Moderate
High
High (Defined 3D vectors)
Table 1: Comparative properties of common linker archetypes.
Design, Synthesis, and Integration of Spirocyclic Linkers
The development of a spirocyclic linker-based PROTAC follows a modular design-make-test cycle[14].
Figure 3: The Design-Make-Test-Analyze cycle for PROTAC development.
Design and Modeling
Computational modeling is an increasingly vital step to rationalize linker design and reduce the number of molecules that need to be synthesized[17][19]. Tools like Rosetta can be used to model the ternary complex, helping to predict whether a given spirocyclic linker geometry is compatible with productive complex formation[19]. The key is to select a spirocyclic core and attachment points that orient the warhead and E3 ligand in a way that minimizes steric hindrance and maximizes favorable protein-protein interactions[17].
Synthetic Strategy
The synthesis often involves preparing a bifunctionalized spirocyclic core. For example, a spiro[3.3]heptane derivative might be prepared with an amine on one ring and a carboxylic acid on the other. These orthogonal functional groups can then be sequentially coupled to the POI warhead and the E3 ligase ligand using standard coupling chemistries like amide bond formation or click chemistry[11][14]. The use of commercially available building blocks, where an E3 ligase ligand is pre-attached to a linker with a reactive handle, can significantly accelerate this process[14].
Exemplary Synthetic Protocol: Amide Coupling to a Bifunctional Spirocyclic Core
This protocol describes a general, two-step approach for assembling a PROTAC from a bifunctional spirocyclic linker.
Objective: To couple a POI ligand (containing a free amine) and an E3 ligase ligand (containing a free amine) to a spiro[3.3]heptane-1,6-dicarboxylic acid linker.
Mono-Coupling to POI Warhead:
a. Dissolve the spirocyclic linker (1.2 eq) in anhydrous DMF.
b. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
c. Add a solution of POI-NH2 (1.0 eq) in anhydrous DMF dropwise.
d. Allow the reaction to proceed for 4-6 hours at room temperature, monitoring by LC-MS for the formation of the mono-amide product.
e. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify the mono-coupled intermediate using flash column chromatography.
Coupling to E3 Ligase Ligand:
a. Dissolve the purified mono-coupled intermediate (1.0 eq) from Step 1 in anhydrous DMF.
b. Add HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 10 minutes to activate the remaining carboxylic acid.
c. Add a solution of E3-NH2 (1.1 eq) in anhydrous DMF dropwise.
d. Allow the reaction to proceed overnight at room temperature. Monitor by LC-MS for the formation of the final PROTAC product.
e. Upon completion, perform an aqueous workup and purify the final PROTAC molecule using preparative reverse-phase HPLC.
f. Lyophilize the pure fractions to yield the final compound and confirm its identity and purity (>95%) by LC-MS and ¹H NMR.
Self-Validation: Each step is monitored by LC-MS to confirm the formation of the desired product and consumption of starting materials. The final product's purity and identity are rigorously confirmed by analytical HPLC, high-resolution mass spectrometry, and NMR, ensuring the integrity of the molecule for biological testing.
Experimental Validation: A Self-Validating Protocol System
Once synthesized, the PROTAC must be rigorously tested to confirm its biological activity. A well-designed experimental cascade ensures that each step of the mechanism is functioning as intended.
Ternary Complex Formation
The foundational event is the formation of the ternary complex. Without this, degradation cannot occur.
Methodology: Native Gel Electrophoresis. This technique can visualize the formation of the higher-molecular-weight ternary complex[20].
Incubate recombinant VCB (VHL:ElonginC:ElonginB) protein complex with the spirocyclic PROTAC for 30 minutes at room temperature.
Add the recombinant POI and incubate for another 30 minutes.
Run the samples on a non-denaturing polyacrylamide gel.
Stain the gel (e.g., with Coomassie Blue).
Self-Validation: A successful PROTAC will show a band shift upwards compared to the protein-only controls, indicating the formation of the larger POI-PROTAC-E3 complex[20]. A competition assay, where the complex is pre-incubated with a high-affinity binder for the E3 ligase or POI, should diminish the shifted band, confirming its identity[20].
Cellular Permeability and Target Engagement
The PROTAC must enter the cell and engage its targets.
Methodology: NanoBRET™ Target Engagement Assay. This is a high-throughput method to measure PROTAC engagement with the E3 ligase in live cells[20].
Use cells engineered to express a NanoLuc® luciferase-E3 ligase fusion protein.
Add a fluorescent tracer that binds to the E3 ligase.
Treat cells with increasing concentrations of the spirocyclic PROTAC.
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
Self-Validation: An effective, cell-permeable PROTAC will displace the tracer and disrupt the BRET signal in a dose-dependent manner. Comparing results in intact vs. permeabilized cells can help distinguish permeability from intrinsic binding affinity[20].
Protein Degradation Potency and Efficacy
The ultimate readout is the degradation of the target protein.
Methodology: Western Blot for DC₅₀ and Dₘₐₓ. This is the gold-standard method for quantifying protein knockdown.
Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight.
Treat cells with a serial dilution of the spirocyclic PROTAC for a set time (e.g., 18-24 hours).
Lyse the cells and quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading.
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
Image the blot and perform densitometry analysis to quantify the POI band intensity relative to the loading control.
Plot the relative protein level against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation)[8].
Self-Validation: A potent degrader will show a dose-dependent decrease in the POI band with a low DC₅₀ and high Dₘₐₓ value[8]. The loading control bands should remain consistent across all lanes, confirming that the effect is specific to the POI and not due to general cytotoxicity or loading errors.
Future Outlook
The rational design of linkers is moving from an art to a data-driven science. Spirocyclic linkers represent a significant step forward in this evolution, providing a robust platform to escape the limitations of traditional flexible tethers. By combining the defined 3D geometry of these scaffolds with predictive computational modeling and robust biological validation, researchers can accelerate the development of highly potent, selective, and drug-like protein degraders. The continued exploration of novel spirocyclic and other constrained architectures will undoubtedly unlock new therapeutic opportunities and further solidify targeted protein degradation as a pillar of modern drug discovery.
Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link][3]
Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Cresset Group. [Link][4]
Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link][13]
Current strategies for improving limitations of proteolysis targeting chimeras. Signal Transduction and Targeted Therapy. [Link][6]
Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Cell and Developmental Biology. [Link][21]
Targeted protein degrader technology | A revolutionary approach to drug development. WEHI. [Link][2]
Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link][17]
Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link][22]
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link][20]
Rational design of the linkers in targeting chimeras. PMC - NIH. [Link][18]
(PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link][7]
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link][5]
Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link][11]
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link][23]
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link][8]
The Strategic Application of Boc-Protected Linkers in Solid-Phase PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] The modular nature of PROTACs, which consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, lends itself to combinatorial synthesis strategies for rapid optimization.[3][] Solid-phase synthesis, a cornerstone of peptide and oligonucleotide chemistry, offers a powerful platform for the efficient and systematic assembly of PROTAC libraries.[][] This guide provides an in-depth exploration of the use of tert-butyloxycarbonyl (Boc)-protected linkers in solid-phase PROTAC synthesis, a robust and versatile approach for constructing these complex heterobifunctional molecules. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the strategic advantages of this methodology in the context of modern drug discovery.
Introduction: The Imperative for Efficient PROTAC Synthesis
PROTACs function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[] The linker connecting the two ligands is a critical determinant of PROTAC activity, influencing the stability and geometry of the ternary complex.[][8] The length, composition, and attachment points of the linker all significantly impact the efficacy and selectivity of the resulting degrader.[][9] Consequently, the ability to rapidly synthesize and screen diverse libraries of PROTACs with varied linkers is paramount for successful drug development.
Solid-phase synthesis (SPS) offers a distinct advantage in this endeavor. By immobilizing the growing PROTAC molecule on a solid support, SPS streamlines the purification process, allowing for the use of excess reagents to drive reactions to completion and enabling the automation of the synthesis.[] This methodology is particularly well-suited for the modular assembly of PROTACs, where different warheads, linkers, and E3 ligase ligands can be systematically combined.[10][11]
The Role of Boc Protection in Solid-Phase Synthesis
The success of solid-phase synthesis hinges on the use of protecting groups to mask reactive functionalities and direct the desired chemical transformations. An orthogonal protection strategy, where different protecting groups can be selectively removed under distinct conditions, is essential for the stepwise assembly of complex molecules.[12][13]
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[][15] In the context of solid-phase PROTAC synthesis, Boc-protected linkers offer several key advantages:
Robustness: The Boc group is stable to a wide range of reaction conditions, including the basic conditions often used for Fmoc deprotection in peptide synthesis, making it a valuable component of orthogonal protection schemes.[]
Mild Cleavage: The Boc group is typically removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which is compatible with many common solid supports and other protecting groups.[16][17]
Commercial Availability: A wide variety of Boc-protected bifunctional linkers, particularly those incorporating polyethylene glycol (PEG) chains, are commercially available, facilitating their direct integration into synthesis workflows.[18][19]
The use of Boc-protected linkers allows for a modular and flexible approach to PROTAC synthesis on a solid support. Typically, one end of the linker is attached to the solid support, while the other end, protected with a Boc group, is available for subsequent elaboration.
General Workflow for Solid-Phase PROTAC Synthesis Using a Boc-Protected Linker
The solid-phase synthesis of a PROTAC using a Boc-protected linker generally follows a series of iterative steps involving deprotection, coupling, and finally, cleavage from the solid support. The following diagram illustrates a typical workflow:
Caption: General workflow for solid-phase PROTAC synthesis using a Boc-protected linker.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments in the solid-phase synthesis of PROTACs using Boc-protected linkers.
Materials and Reagents
Reagent/Material
Supplier
Notes
Aminomethylated Polystyrene Resin
Various
100-200 mesh, ~1.0 mmol/g loading
Boc-NH-PEGn-COOH
Various
e.g., Boc-amino-PEG4-carboxylic acid
N,N'-Diisopropylcarbodiimide (DIC)
Sigma-Aldrich
Coupling reagent
1-Hydroxybenzotriazole (HOBt)
Sigma-Aldrich
Coupling additive
Trifluoroacetic Acid (TFA)
Sigma-Aldrich
For Boc deprotection and cleavage
Dichloromethane (DCM)
Sigma-Aldrich
Solvent
N,N-Dimethylformamide (DMF)
Sigma-Aldrich
Solvent
Diisopropylethylamine (DIPEA)
Sigma-Aldrich
Base
Target Protein Ligand (Warhead)
Synthesized or Commercial
With appropriate functional group for coupling
E3 Ligase Ligand
Synthesized or Commercial
With appropriate functional group for coupling
Protocol 1: Attachment of Boc-Protected Linker to Resin
This protocol describes the attachment of a Boc-protected amino-PEG-acid linker to an aminomethylated resin.
Resin Swelling: Swell the aminomethylated polystyrene resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
Coupling Solution Preparation: In a separate vial, dissolve the Boc-protected linker (e.g., Boc-NH-PEG4-COOH, 2.0 mmol), DIC (2.0 mmol), and HOBt (2.0 mmol) in DMF (5 mL).
Coupling Reaction: Drain the DCM from the resin and add the coupling solution. Agitate the mixture at room temperature for 4 hours.
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
Drying: Dry the resin under vacuum.
Capping (Optional but Recommended): To cap any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DCM for 30 minutes. Wash as described in step 4 and dry.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the terminal amine of the linker.
Resin Swelling: Swell the resin-bound Boc-protected linker (1.0 g) in DCM (10 mL) for 30 minutes.
Deprotection: Drain the DCM and add a solution of 20-50% TFA in DCM (10 mL). Agitate for 30 minutes at room temperature.[16]
Washing: Drain the TFA solution and wash the resin sequentially with DCM (3 x 10 mL), a 10% solution of DIPEA in DCM (2 x 10 mL) to neutralize the trifluoroacetate salt, and finally with DCM (3 x 10 mL).
Proceed to the next coupling step immediately.
Protocol 3: Coupling of the First Ligand (Warhead or E3 Ligand)
This protocol describes the coupling of a carboxylic acid-functionalized ligand to the deprotected linker.
Resin Swelling: Swell the deprotected resin (1.0 g) in DMF (10 mL) for 30 minutes.
Coupling Solution Preparation: In a separate vial, dissolve the ligand (2.0 mmol), DIC (2.0 mmol), and HOBt (2.0 mmol) in DMF (5 mL).
Coupling Reaction: Drain the DMF from the resin and add the coupling solution. Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored using a Kaiser test to check for the presence of free amines.
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
Drying: Dry the resin under vacuum.
Protocol 4: Final Cleavage of the PROTAC from the Resin
This protocol outlines the cleavage of the completed PROTAC from the solid support. Caution: This step often involves the use of strong, hazardous acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Resin Preparation: Place the dried resin-bound PROTAC (e.g., 100 mg) in a suitable reaction vessel.
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups on the ligands. A common cocktail for cleavage from a PAM resin is a mixture of HF/anisole (9:1) or TFMSA/TFA/DCM.[16] For resins like the Rink Amide linker, a milder TFA-based cocktail can be used.[20]
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at 0°C to room temperature for 1-4 hours.
Product Precipitation and Isolation: Filter the resin and wash it with a small amount of TFA. Precipitate the crude PROTAC from the combined filtrates by adding cold diethyl ether.
Purification: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum. Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
Orthogonal Strategies and Advanced Applications
The true power of Boc-protected linkers in solid-phase PROTAC synthesis is realized when they are incorporated into more complex orthogonal protection schemes. For instance, a Boc-protected linker can be used in conjunction with Fmoc-protected amino acids to build peptide-based linkers or to introduce specific functionalities.
Caption: Orthogonal protection strategy using Boc and Fmoc protecting groups in solid-phase PROTAC synthesis.
This orthogonal approach allows for the selective deprotection and elaboration of different parts of the PROTAC molecule, enabling the synthesis of highly complex and diverse structures.
Conclusion and Future Outlook
The use of Boc-protected linkers in solid-phase PROTAC synthesis provides a robust, flexible, and efficient platform for the construction of these promising therapeutic agents. The commercial availability of a wide array of Boc-protected building blocks, coupled with well-established solid-phase synthesis protocols, empowers researchers to rapidly generate and screen libraries of PROTACs to identify candidates with optimal degradation activity.[18][21] As the field of targeted protein degradation continues to evolve, the strategic application of established chemical principles, such as the use of Boc protection in solid-phase synthesis, will remain a cornerstone of innovation in the quest for novel therapeutics.
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ResearchGate. (2025, August 5). Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC). Retrieved February 27, 2024, from [Link]
YouTube. (2022, June 23). PROTAC BOC Sciences. Retrieved February 27, 2024, from [Link]
Cardiff University. (2022, December 22). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Retrieved February 27, 2024, from [Link]
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2021). Novel approaches for the rational design of PROTAC linkers. Pharmaceuticals, 14(1), 54. [Link]
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ResearchGate. (2022, July 13). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved February 27, 2024, from [Link]
PubMed. (2023, May 15). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Retrieved February 27, 2024, from [Link]
Organic Letters. (2023, December 8). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Retrieved February 27, 2024, from [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved February 27, 2024, from [Link]
NIH. (2018, May 31). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 27, 2024, from [Link]
RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved February 27, 2024, from [Link]
NIH. (2021, January 28). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved February 27, 2024, from [Link]
IntechOpen. (2023, August 6). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved February 27, 2024, from [Link]
PubMed. (2023, November 9). Rational Design of Bioorthogonally Activatable PROTAC for Tumor-Targeted Protein Degradation. Retrieved February 27, 2024, from [Link]
ResearchGate. (n.d.). (a) Building blocks used for partial PROTAC reagents synthesis; (b).... Retrieved February 27, 2024, from [Link]
ResearchGate. (2023, August 6). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Retrieved February 27, 2024, from [Link]
YouTube. (2023, May 3). HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues. Retrieved February 27, 2024, from [Link]
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Spectroscopic Characterization of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate Hydrochloride: An In-Depth Technical Guide
Introduction: Unveiling the Molecular Architecture of a Novel Spirocyclic Scaffold In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Molecular Architecture of a Novel Spirocyclic Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can lead to improved metabolic stability, target selectivity, and physicochemical properties. Among these, the 6-azaspiro[3.4]octane framework represents a versatile and promising structural motif. This in-depth guide focuses on the comprehensive spectroscopic characterization of a key derivative, tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride.
The precise elucidation of this molecule's structure is a critical prerequisite for its advancement in any drug development program. This guide is designed for researchers, scientists, and drug development professionals, providing not just a procedural overview, but a deep dive into the causality behind the experimental choices in nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). By understanding the "why" behind the "how," researchers can more confidently and accurately characterize this and other novel chemical entities.
I. The Strategic Importance of Spectroscopic Characterization
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is paved with rigorous analytical milestones. For a molecule like tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride, a thorough spectroscopic characterization serves multiple critical functions:
Structural Verification: Unequivocally confirms the successful synthesis of the target molecule and distinguishes it from potential isomers or byproducts.
Purity Assessment: Identifies and quantifies any residual solvents, starting materials, or impurities that could impact biological activity or safety.
Conformational Insight: Provides clues into the preferred three-dimensional arrangement of the molecule in solution, which is crucial for understanding its interaction with biological targets.
Foundation for Further Development: Establishes a spectroscopic "fingerprint" that is essential for quality control, stability studies, and regulatory submissions.
This guide will dissect the application of key spectroscopic techniques to achieve these objectives, grounded in the principles of scientific integrity and field-proven insights.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing unparalleled detail about the connectivity and chemical environment of individual atoms. For a molecule with the complexity of tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete and unambiguous assignment.
A. Foundational Principles and Experimental Causality
The choice of NMR experiments and their parameters is dictated by the specific structural questions we aim to answer. For this molecule, the key challenges lie in:
Unambiguously assigning the protons and carbons of the rigid and sterically crowded 6-azaspiro[3.4]octane core. The spirocyclic nature restricts conformational flexibility, leading to complex splitting patterns and potentially overlapping signals.
Confirming the position of the tert-butylcarbamate group on the cyclobutane ring.
Verifying the presence and effect of the hydrochloride salt on the amine.
To address these, a logical workflow is employed, starting with simple 1D experiments and progressing to more informative 2D techniques.
Caption: Logical workflow for NMR-based structure elucidation.
B. Predicted Spectroscopic Signatures and Interpretation
¹H NMR Spectroscopy:
The ¹H NMR spectrum will provide the initial overview of the proton environments.
Proton Group
Expected Chemical Shift (δ, ppm)
Multiplicity
Rationale and Key Insights
tert-Butyl (9H)
~1.4 - 1.5
Singlet (s)
A strong, sharp singlet integrating to nine protons is a hallmark of the Boc protecting group. Its upfield position is due to the shielding effect of the sp³ carbons.
NH (Carbamate)
5.0 - 6.0
Broad Singlet (br s)
The chemical shift of the carbamate proton can be variable and is influenced by solvent and concentration. It will likely appear as a broad signal due to moderate exchange with the solvent and quadrupolar coupling with the adjacent nitrogen.
CH-NH (Carbamate)
3.8 - 4.2
Multiplet (m)
This proton is deshielded by the adjacent nitrogen of the carbamate group. Its multiplicity will be complex due to coupling with the neighboring methylene protons on the cyclobutane ring.
Spirocyclic CH₂ and CH
1.8 - 3.5
Complex Multiplets (m)
The protons of the 6-azaspiro[3.4]octane core will resonate in this region. The signals are expected to be complex and overlapping due to the rigid, non-planar structure, which makes protons on the same carbon diastereotopic and thus chemically non-equivalent. Protons adjacent to the nitrogen will be shifted further downfield.
NH₂⁺ (Hydrochloride)
8.0 - 9.5
Broad Singlet (br s)
The protons on the protonated amine will be significantly deshielded and will appear as a broad signal due to exchange and quadrupolar effects. The exact chemical shift is highly dependent on the solvent and water content.[1]
¹³C NMR Spectroscopy:
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.
Carbon Group
Expected Chemical Shift (δ, ppm)
Rationale and Key Insights
tert-Butyl (CH₃)₃
~28.5
A single, intense peak for the three equivalent methyl carbons of the Boc group.
tert-Butyl Quaternary C
~80.0
The quaternary carbon of the Boc group, deshielded by the adjacent oxygen.
Carbamate C=O
~156.0
The carbonyl carbon of the carbamate is significantly deshielded and appears in the characteristic downfield region for this functional group.
CH-N (Carbamate)
~50 - 55
The carbon directly attached to the carbamate nitrogen.
Spirocyclic Quaternary C
~60 - 70
The spiro carbon, being a quaternary center, will likely show a weaker signal. Its chemical shift is influenced by the strain of the two fused rings.
Spirocyclic CH₂ and CH
~30 - 60
The remaining carbons of the azaspiro[3.4]octane framework will appear in this region. Carbons adjacent to the nitrogen atom will be shifted downfield.
2D NMR Spectroscopy for Unambiguous Assignment:
Given the complexity of the spirocyclic system, 2D NMR is not just confirmatory but essential.
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (typically through 2 or 3 bonds). This is instrumental in tracing the connectivity of the protons within the cyclobutane and cyclopentane rings of the spiro-scaffold.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows for the definitive assignment of carbon signals based on the already assigned proton signals (or vice versa).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for piecing together the molecular fragments and confirming the overall connectivity. For instance, a correlation between the carbamate NH proton and the carbonyl carbon, and between the tert-butyl protons and the quaternary carbon of the Boc group, would confirm the integrity of the carbamate moiety. Long-range correlations from the protons on the spirocyclic core to the spiro-quaternary carbon will be key in confirming the spirocyclic structure.
C. Experimental Protocol: A Self-Validating System
Sample Preparation:
Accurately weigh approximately 5-10 mg of the tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride sample.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on solubility) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can slow down the exchange of the NH protons, allowing for their observation.
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrument Setup and Calibration:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets of the spirocyclic core.
Shim the magnetic field to obtain sharp, symmetrical peaks for the solvent reference signal.
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Data Acquisition:
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary, especially to observe the quaternary carbons.
2D NMR (COSY, HSQC, HMBC): Acquire the 2D spectra using standard pulse programs. The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve adequate resolution and signal-to-noise in a reasonable amount of time.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride, FTIR is particularly useful for confirming the presence of the carbamate and the amine hydrochloride salt.
A. The Vibrational Fingerprint: Causality in Absorption
The energy of absorbed infrared light corresponds to the energy of specific molecular vibrations (stretching, bending, etc.). The position and intensity of the absorption bands are characteristic of the bonds and functional groups present.
Caption: Conceptual overview of FTIR spectroscopy.
B. Predicted Spectroscopic Signatures and Interpretation
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Rationale and Key Insights
Amine Salt (N-H⁺)
N-H Stretch
2700 - 2300 (broad)
This very broad and strong absorption is a characteristic feature of a tertiary amine salt.[1] It arises from the stretching of the N-H⁺ bond and often has superimposed fine structure from C-H stretching vibrations.
Carbamate (N-H)
N-H Stretch
~3350
This peak, corresponding to the stretching of the carbamate N-H bond, is expected to be a sharp to moderately broad band.
Aliphatic C-H
C-H Stretch
2980 - 2850
These strong absorptions are due to the C-H stretching vibrations of the tert-butyl group and the spirocyclic framework.
Carbamate C=O
C=O Stretch
~1700 - 1680
A strong, sharp absorption band characteristic of the carbamate carbonyl group. Its position can be influenced by hydrogen bonding.
Carbamate C-N
C-N Stretch
~1250
This absorption corresponds to the stretching of the carbon-nitrogen single bond in the carbamate.
C. Experimental Protocol: Ensuring Data Integrity
Sample Preparation:
KBr Pellet Method (for solids):
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency of the pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.
Attenuated Total Reflectance (ATR) Method:
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the ATR press to ensure good contact between the sample and the crystal. This method is often quicker and requires less sample preparation than the KBr pellet method.
Data Acquisition:
Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to be subtracted from the sample spectrum. This corrects for atmospheric water and carbon dioxide absorptions.
Place the sample (KBr pellet or on the ATR crystal) in the spectrometer.
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a spectrum with a good signal-to-noise ratio.
IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride, electrospray ionization (ESI) is the preferred ionization method due to its soft nature, which is well-suited for polar and thermally labile molecules.
A. From Solution to Gas-Phase Ions: The ESI Process
Electrospray ionization gently transfers ions from solution into the gas phase, minimizing fragmentation and typically producing a protonated molecular ion [M+H]⁺.[2] This allows for the direct determination of the molecular weight of the free base.
Caption: Simplified workflow of the Electrospray Ionization (ESI) process.
B. Predicted Spectroscopic Signatures and Interpretation
The molecular formula of the free base is C₁₂H₂₂N₂O₂. The calculated monoisotopic mass is 226.1681 Da. The hydrochloride salt has the formula C₁₂H₂₃ClN₂O₂ with a molecular weight of 262.78 g/mol .
Expected Ions in ESI-MS (Positive Ion Mode):
m/z (mass-to-charge ratio)
Identity
Rationale and Key Insights
~227.17
[M+H]⁺
This will be the protonated molecular ion of the free base, and its accurate mass measurement can be used to confirm the elemental composition.
~171.12
[M+H - C₄H₈]⁺
A characteristic loss of isobutylene (56 Da) from the tert-butyl group is a very common fragmentation pathway for Boc-protected amines.
~127.13
[M+H - C₅H₈O₂]⁺
Loss of the entire Boc group (100 Da) is another key fragmentation signature.
Fragmentation of the Spirocyclic Core:
Further fragmentation (MS/MS) of the [M+H]⁺ ion or its primary fragment ions can provide information about the structure of the 6-azaspiro[3.4]octane core. Cleavage of the rings at various positions can occur, and the resulting fragment masses can be used to piece together the connectivity of the spirocyclic system. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines.[3]
C. Experimental Protocol: Precision Mass Measurement
Sample Preparation:
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The solvent should be compatible with electrospray ionization.
Instrument Setup:
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which are essential for confirming the elemental composition.
Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.
Data Acquisition:
Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
V. Data Synthesis and Structural Confirmation: A Holistic Approach
The true power of spectroscopic characterization lies in the synergistic integration of data from multiple techniques. The information from ¹H and ¹³C NMR, COSY, HSQC, and HMBC provides the carbon-hydrogen framework and connectivity. FTIR confirms the presence of key functional groups, and high-resolution mass spectrometry provides the definitive molecular formula and corroborates the structure through predictable fragmentation patterns. By weaving these threads of evidence together, a robust and irrefutable structural assignment for tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride can be achieved.
VI. Conclusion: From Spectrum to Structure
This guide has provided a comprehensive framework for the spectroscopic characterization of tert-butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride. By not only detailing the experimental protocols but also explaining the underlying scientific principles, it is intended to empower researchers to approach the structural elucidation of this and other novel spirocyclic compounds with confidence and rigor. The self-validating system of orthogonal spectroscopic techniques described herein is fundamental to ensuring the scientific integrity of data that underpins successful drug discovery and development programs.
References
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). National Institutes of Health. [Link]
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). Journal of Chinese Mass Spectrometry Society. [Link]
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. (2002). PubMed. [Link]
The physicochemical limitations of traditional alkyl and PEG linkers—specifically poor solubility and low cell permeability—remain a primary bottleneck in the development of clinical-grade PROTACs. This application note details the strategic implementation of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride as a rigid, sp³-rich linker scaffold for BRD4 degraders. By replacing flexible chains with this spirocyclic core, researchers can significantly enhance the metabolic stability and solubility of the final heterobifunctional molecule while maintaining the precise spatial orientation required for the formation of a productive BRD4-PROTAC-E3 ternary complex.
Introduction: The Rigid Linker Advantage
Bromodomain-containing protein 4 (BRD4) is a validated therapeutic target in oncology, particularly for MYC-driven malignancies. While first-generation PROTACs utilized flexible polyethylene glycol (PEG) or alkyl chains to connect BRD4 ligands (e.g., JQ1) to E3 ligase recruiters (e.g., Thalidomide/Pomalidomide), these linkers often suffer from "molecular collapse" or poor oral bioavailability.
The 6-azaspiro[3.4]octane scaffold represents a paradigm shift toward "conformationally restricted" linkers. Its high fraction of sp³-hybridized carbons (Fsp³) disrupts planarity, improving water solubility and reducing non-specific binding, while its rigid geometry locks the Warhead and E3 ligand into a defined vector, potentially increasing the cooperativity of ternary complex formation.
Geometry: Spirocyclic fusion creates a 90° orthogonal exit vector, distinct from linear linkers.
Experimental Design & Rationale
The "Exit Vector" Strategy
Successful PROTAC design requires selecting attachment points on the ligand that tolerate substitution without abolishing binding affinity.
BRD4 Ligand (Warhead): JQ1 derivatives typically use the ester position hydrolyzed to an acid for linkage.
E3 Ligand: Pomalidomide derivatives often use the C4 or C5 position of the phthalimide ring.
Design Logic:
Step 1 (N6 Coupling): The sterically less hindered secondary amine (N6) of the spiro scaffold is coupled to the bulky BRD4 ligand first. This prevents potential steric clashes that might occur if the bulky E3 ligand were attached first.
Step 2 (Deprotection): Acidic removal of the Boc group exposes the N2 amine.
Step 3 (N2 Coupling): The N2 amine is coupled to the E3 ligase ligand.
Protocol: Synthesis of a Spirocyclic BRD4 Degrader
Monitor reaction by LC-MS. Completion is typically observed within 2–4 hours.
Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Phase 2: Linker Activation (Deprotection)
Dissolve the intermediate from Phase 1 in DCM (dichloromethane).
Add TFA (Trifluoroacetic acid) to a final ratio of 4:1 (DCM:TFA).
Stir at RT for 1 hour. Monitor for disappearance of the Boc-protected mass peak.
Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Note: The product is now a TFA salt.
Phase 3: E3 Ligand Conjugation
Dissolve Pomalidomide-carboxylic acid (1.0 equiv) in DMF.
Activate with HATU (1.2 equiv) and DIPEA (5.0 equiv). Note: Extra base is needed to neutralize the TFA salt from Phase 2.
Add the deprotected spiro-amine intermediate.
Stir at RT overnight.
Purification: Isolate the final PROTAC using preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid). Lyophilize to obtain the final powder.
Biological Evaluation Protocol
To validate the efficacy of the synthesized spirocyclic degrader, a standard degradation assay using the MV4-11 leukemia cell line (highly dependent on BRD4) is recommended.
Assay Conditions Table
Parameter
Condition
Rationale
Cell Line
MV4-11 (AML)
High endogenous BRD4 expression; sensitive to BET degradation.
Determines DC₅₀ (concentration for 50% degradation) and Dmax.
Control
DMSO (Vehicle)
Baseline protein level.
Negative Control
Epimer or Non-binding analog
Distinguishes on-target degradation from off-target cytotoxicity.
Rescue Exp.
MG132 (Proteasome Inhibitor)
Confirms mechanism is proteasome-dependent.
Mechanism of Action Diagram
Caption: Mechanism of Action: The spirocyclic linker facilitates the formation of a stable ternary complex, leading to ubiquitination and proteasomal degradation.
Troubleshooting & Optimization
Issue: Low Yield in Step 1.
Cause: Steric hindrance at the secondary amine (N6).
Solution: Switch coupling reagent to COMU or PyBOP, or heat the reaction to 40°C.
Issue: Incomplete Deprotection.
Cause: The spiro ring system can be stable; ensure TFA is fresh.
Solution: Extend reaction time or use 4M HCl in Dioxane as an alternative.
Issue: Poor Solubility of Final PROTAC.
Cause: Despite the spiro linker, the two ligands are highly lipophilic.
Solution: Formulate in 10% DMSO + 10% Solutol HS15 for biological assays.
References
Spirocyclic Scaffolds in Drug Discovery
Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery.[2]
Source: Expert Opinion on Drug Discovery (2022).[2]
Application Notes and Protocols for Synthesizing PROTACs for Neurodegenerative Diseases
Introduction: A Paradigm Shift in Treating Neurodegenerative Diseases Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Paradigm Shift in Treating Neurodegenerative Diseases
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function.[1] A common pathological hallmark of many of these disorders is the accumulation of misfolded and aggregated proteins, such as tau, α-synuclein, and huntingtin, which are often considered "undruggable" by traditional small molecule inhibitors.[2][3] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to overcome this challenge.[1][4]
Unlike conventional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate the disease-causing protein altogether.[5] They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS), a natural machinery for protein degradation.[4][5] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a highly efficient and potent therapeutic strategy.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of PROTACs for neurodegenerative diseases, with a particular focus on the challenges and strategies for developing CNS-penetrant molecules.
The PROTAC-Mediated Degradation Pathway
The mechanism of action of a PROTAC can be visualized as a cyclical process that leverages the cell's natural protein disposal system.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
Part 1: Design and Synthesis of CNS-Penetrant PROTACs
The development of PROTACs for neurodegenerative diseases presents a significant challenge: the molecule must be able to cross the highly selective blood-brain barrier (BBB) to reach its target in the central nervous system (CNS).[7] This necessitates careful consideration of the physicochemical properties of the PROTAC, particularly its molecular weight, lipophilicity, and polar surface area.[8]
Strategic Component Selection
1.1.1. Protein of Interest (POI) Ligand (The "Warhead")
The choice of the warhead is dictated by the specific neurodegenerative disease being targeted. For example, in Alzheimer's disease, ligands targeting the tau protein are of great interest.[1] The warhead should exhibit high affinity and selectivity for the POI to minimize off-target effects.
1.1.2. E3 Ubiquitin Ligase and Ligand
While over 600 E3 ligases are encoded in the human genome, the most commonly used for PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9] The selection of an E3 ligase should be informed by its expression levels in neuronal cells.[10] For instance, both CRBN and VHL are expressed in the human brain, making them viable options for neuro-PROTACs.[10] Ligands for these E3 ligases, such as thalidomide derivatives for CRBN and derivatives of the VHL inhibitor for VHL, are well-established and commercially available.[1]
1.1.3. The Linker: A Critical Determinant of CNS Penetration
The linker is not merely a spacer but plays a crucial role in the PROTAC's overall properties, including its ability to cross the BBB.[6] The length, composition, and attachment points of the linker must be carefully optimized.[6] For CNS-penetrant PROTACs, linkers are often designed to have a balance of lipophilicity to facilitate membrane traversal without being too lipophilic, which can lead to poor solubility and non-specific binding.[11] Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[6]
Property
Desirable Range for CNS Penetration
Rationale
Molecular Weight (MW)
< 800 Da
Smaller molecules have a higher probability of passive diffusion across the BBB.[8]
Topological Polar Surface Area (TPSA)
< 120 Ų
Lower TPSA is associated with better membrane permeability.
cLogP
1-4
A measure of lipophilicity; a balanced value is needed for membrane crossing and solubility.
Hydrogen Bond Donors
< 5
Fewer hydrogen bond donors generally improve BBB penetration.
Table 1: General Physicochemical Property Guidelines for CNS-Penetrant PROTACs.
Protocol: Synthesis of a Tau-Targeting PROTAC (Hypothetical Example based on C004019)
This protocol describes a general synthetic route for a tau-targeting PROTAC, conceptually similar to reported molecules like C004019, which utilizes a tau-binding moiety, a VHL ligand, and a linker.[12]
Materials:
Tau binder with a reactive handle (e.g., a primary amine)
Linker with two reactive handles (e.g., a carboxylic acid and a protected amine)
VHL ligand with a reactive handle (e.g., a carboxylic acid)
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Characterization:
Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR.
Part 2: In Vitro Evaluation of Neuro-PROTACs
A series of in vitro assays are essential to characterize the synthesized PROTACs, including their ability to induce protein degradation, their selectivity, and their potential to cross the BBB.
Workflow for In Vitro Evaluation
Figure 2: A systematic workflow for the in vitro characterization of neuro-PROTACs.
Protocol: Western Blot for Tau Degradation in Neuronal Cells
This protocol details the steps to assess the degradation of tau protein in a human neuroblastoma cell line (e.g., SH-SY5Y) treated with a tau-targeting PROTAC.
Materials:
SH-SY5Y cells
Cell culture medium and supplements
PROTAC stock solution (in DMSO)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (anti-tau, anti-p-tau, anti-loading control e.g., GAPDH or β-actin)
HRP-conjugated secondary antibody
ECL substrate and imaging system
Step-by-Step Protocol:
Cell Culture and Treatment:
Plate SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for 24-48 hours.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]
Collect the lysates and centrifuge to pellet cell debris.[13]
Determine the protein concentration of the supernatant using a BCA assay.[13]
SDS-PAGE and Western Blotting:
Normalize the protein concentrations and prepare samples with Laemmli buffer.[13]
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
Incubate the membrane with primary antibodies overnight at 4°C.[1]
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[1]
Data Analysis:
Quantify the band intensities and normalize the tau protein levels to the loading control.
Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Protocol: In Vitro Blood-Brain Barrier (BBB) Transwell Assay
This protocol describes a method to assess the permeability of a PROTAC across an in vitro BBB model using the bEnd.3 murine brain endothelial cell line.
Materials:
bEnd.3 cells
Transwell inserts (e.g., 0.4 µm pore size)
Cell culture medium
PROTAC solution
LC-MS/MS system for quantification
Step-by-Step Protocol:
Establishment of the bEnd.3 Monolayer:
Coat the Transwell inserts with a suitable extracellular matrix component (e.g., collagen).
Seed bEnd.3 cells onto the apical side of the inserts at a high density.[14]
Culture the cells for several days until a confluent monolayer with tight junctions is formed. Monitor the integrity of the monolayer by measuring transendothelial electrical resistance (TEER).
Permeability Assay:
Replace the medium in the apical and basolateral chambers with a transport buffer.
Add the PROTAC solution to the apical chamber.
At various time points, collect samples from the basolateral chamber.
Quantification and Data Analysis:
Quantify the concentration of the PROTAC in the basolateral samples using a validated LC-MS/MS method.
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the BBB model.
Protocol: Neuronal Cell Viability (MTT) Assay
This assay is crucial to ensure that the observed protein degradation is not a result of general cellular toxicity.
Solubilization solution (e.g., DMSO or a specialized detergent)[2][15]
Plate reader
Step-by-Step Protocol:
Cell Seeding and Treatment:
Seed neuronal cells in a 96-well plate and allow them to attach.[2][15]
Treat the cells with a range of PROTAC concentrations for the same duration as the degradation experiment.[2][15]
MTT Assay:
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2][15]
Add the solubilization solution to dissolve the formazan crystals.[2][15]
Data Analysis:
Measure the absorbance at 570 nm using a plate reader.[15]
Calculate the percentage of cell viability relative to the vehicle-treated control.
Part 3: In Vivo Evaluation of Neuro-PROTACs
Promising PROTAC candidates from in vitro studies should be further evaluated in animal models of neurodegenerative diseases to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Protocol: In Vivo Efficacy Study in a Mouse Model of Tauopathy
This protocol outlines a general procedure for evaluating a tau-targeting PROTAC in a transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice).[16]
Materials:
3xTg-AD mice
PROTAC formulation for in vivo administration (e.g., in a solution suitable for injection)
Surgical tools for intracerebroventricular (ICV) injection (if applicable)[17]
Equipment for Western blotting and immunohistochemistry
Step-by-Step Protocol:
PROTAC Administration:
Administer the PROTAC to the mice via a suitable route, such as subcutaneous (SC) injection or intracerebroventricular (ICV) infusion.[17][19] Dosing and frequency will depend on the PK profile of the compound.[16]
Brain Tissue Collection and Processing:
At the end of the treatment period, euthanize the mice and perfuse with saline.
Dissect the brains and isolate specific regions of interest (e.g., hippocampus and cortex).[20]
Homogenize the brain tissue in lysis buffer to extract proteins.[18]
Pharmacodynamic Analysis:
Western Blotting: Perform Western blotting on the brain homogenates to quantify the levels of total tau and phosphorylated tau, as described in the in vitro protocol.[18]
Immunohistochemistry (IHC): Fix a portion of the brain tissue for IHC staining to visualize the reduction of tau pathology in situ.[21]
Behavioral Analysis:
Conduct behavioral tests (e.g., Morris water maze, novel object recognition) to assess cognitive function in the treated mice compared to a control group.
Conclusion and Future Perspectives
PROTAC technology offers a powerful and innovative approach to target the underlying protein pathologies of neurodegenerative diseases. The ability to induce the degradation of previously "undruggable" proteins like aggregated tau and α-synuclein holds immense therapeutic promise. However, the successful development of neuro-PROTACs hinges on overcoming the formidable challenge of the blood-brain barrier. The protocols and guidelines presented in this application note provide a framework for the rational design, synthesis, and comprehensive evaluation of CNS-penetrant PROTACs. Future advancements in linker technology, the discovery of novel brain-expressed E3 ligases, and the development of more predictive in vitro BBB models will undoubtedly accelerate the translation of this exciting technology from the laboratory to the clinic, offering new hope for patients with these devastating diseases.
References
PROTACs technology for treatment of Alzheimer's disease: Advances and perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC - NIH. (n.d.). Retrieved from [Link]
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Journal of Medicinal Chemistry - ACS Publications. (2023, June 6). Retrieved from [Link]
Protocol for mouse brain tissue processing and downstream analysis of circRNA-protein interactions in vivo - PMC - NIH. (2025, August 19). Retrieved from [Link]
E3 Ubiquitin Ligases Neurobiological Mechanisms: Development to Degeneration - PMC. (n.d.). Retrieved from [Link]
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed. (2021, February 26). Retrieved from [Link]
An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC. (2022, February 20). Retrieved from [Link]
Proteolysis-Targeting Chimera (PROTAC) Delivery into the Brain across the Blood-Brain Barrier - MDPI. (2023, June 3). Retrieved from [Link]
A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - Frontiers. (2022, March 2). Retrieved from [Link]
Treatment of Alzheimer's by PROTAC-Tau Protein Degradation - ACS Publications. (2019, March 12). Retrieved from [Link]
Insights into the use of PROTACs in Alzheimer's disease - VJDementia. (2024, March 6). Retrieved from [Link]
Characteristic roadmap of linker governs the rational design of PROTACs - PMC. (n.d.). Retrieved from [Link]
Central Nervous System Targeted Protein Degraders - PMC. (n.d.). Retrieved from [Link]
Tau Antibody - GenomeMe. (n.d.). Retrieved from [Link]
(PDF) Blood–Brain Barrier Transwell Modeling - ResearchGate. (2025, August 6). Retrieved from [Link]
Rodent intracerebroventricular AAV injections - Protocols.io. (2023, May 22). Retrieved from [Link]
Characterizing PROTAC ternary complex formation using Biacore SPR systems - Cytiva. (2024, September 4). Retrieved from [Link]
What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. (n.d.). Retrieved from [Link]
General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC - NIH. (2021, February 26). Retrieved from [Link]
Does anyone have a protocol for growing bEnd3 cells on Corning Transwell inserts?. (2014, December 30). Retrieved from [Link]
Immunohistochemical staining for tau protein in the brain of Wistar... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
A Survey on the Expression of the Ubiquitin Proteasome System Components HECT- and RBR-E3 Ubiquitin Ligases and E2 Ubiquitin-Conjugating and E1 Ubiquitin-Activating Enzymes during Human Brain Development - ResearchGate. (2025, October 12). Retrieved from [Link]
PROTAC technology for the treatment of Alzheimer's disease: advances and perspectives - ScienceOpen. (2022, January 21). Retrieved from [Link]
Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences. (n.d.). Retrieved from [Link]
ICV Injection of Brain for Neuronal Transduction | Protocol Preview - YouTube. (2022, August 18). Retrieved from [Link]
Establishment of murine in vitro blood-brain barrier models using immortalized cell lines - bioRxiv. (2018, October 5). Retrieved from [Link]
A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - ResearchGate. (2025, December 24). Retrieved from [Link]
Multi-scale classification decodes the complexity of the human E3 ligome - bioRxiv. (2025, March 13). Retrieved from [Link]
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Retrieved from [Link]
Immunohistochemistry (IHC) Staining Mouse Brain Sections - Protocols.io. (2024, March 25). Retrieved from [Link]
Targeted Protein Degradation - ICE Bioscience. (2024, June 5). Retrieved from [Link]
Brain Tissue Preparation for Immunohistochemistry and Microscopy | Protocol Preview. (2022, August 26). Retrieved from [Link]
Targeted protein degradation in CNS disorders: a promising route to novel therapeutics?. (n.d.). Retrieved from [Link]
In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC. (n.d.). Retrieved from [Link]
Western Blot Tips for Detection of Proteins Present in Tissue Lysates - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]
PROTAC technology for the treatment of Alzheimer's disease: advances and perspectives - ScienceOpen. (2022, January 21). Retrieved from [Link]
Cell Viability Assay (MTT Assay) Protocol - Protocols.io. (2023, October 20). Retrieved from [Link]
A Survey on the Expression of the Ubiquitin Proteasome System Components HECT- and RBR-E3 Ubiquitin Ligases and E2 Ubiquitin-Conjugating and E1 Ubiquitin-Activating Enzymes during Human Brain Development - MDPI. (n.d.). Retrieved from [Link]
Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer's disease model mice - Frontiers. (n.d.). Retrieved from [Link]
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - JoVE. (2024, January 12). Retrieved from [Link]
Technical Support Center: Chiral Separation of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate Isomers
Welcome to the technical support guide for the enantioselective separation of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate. Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their unique three-d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the enantioselective separation of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate. Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their unique three-dimensional structures, which can offer improved pharmacological properties. However, their synthesis often yields racemic mixtures, making robust chiral separation methods essential for isolating and testing the individual enantiomers for distinct biological activities.
This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you successfully resolve the enantiomers of this spirocyclic carbamate.
Section 1: Foundational FAQs
This section addresses common initial questions regarding the separation of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate.
Q1: What are the primary challenges in separating the enantiomers of this compound?
A1: The main challenges stem from the identical physical properties of enantiomers, which precludes separation by standard achiral chromatography. Success depends on creating a transient diastereomeric complex with a chiral stationary phase (CSP). For tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate, the key is to find a CSP that can effectively interact with the chiral centers of the rigid spirocyclic core and the carbamate group to achieve differential retention.
Q2: Which chromatographic techniques are most effective: HPLC or SFC?
A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.
HPLC with polysaccharide-based CSPs is a well-established and versatile method. It can be run in normal-phase, reversed-phase, or polar organic modes, offering a wide range of selectivity options.
SFC is often considered a superior alternative for chiral separations. It typically provides higher efficiency, leading to faster separations and reduced analysis times. Furthermore, the use of supercritical CO2 as the primary mobile phase component significantly cuts down on the consumption of toxic organic solvents, making it a greener and more cost-effective choice.
For high-throughput screening and preparative scale-up, SFC is frequently the preferred technique.
Q3: How do I select the best Chiral Stationary Phase (CSP)?
A3: There is no universal CSP, and selection is largely an empirical process. However, for a broad range of chiral compounds, including those with carbamate functionalities, polysaccharide-based CSPs are the most successful. These are derivatives of cellulose or amylose coated or immobilized on a silica support.
A screening approach using a set of complementary columns is the most efficient strategy. A recommended starting screen would include:
An amylose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate) derivative).
A cellulose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate) derivative).
Other cellulose derivatives (e.g., tris(4-methylbenzoate) or tris(4-chloro-3-methylphenylcarbamate) derivatives) to explore different selectivities.
Q4: What is the role of mobile phase additives, and are they necessary for this compound?
A4: Yes, additives are often critical. The 6-azaspiro[3.4]octane moiety contains a secondary amine, which is basic. Even though it is protected as a tert-butyl carbamate, residual basicity or interactions with acidic silanols on the silica support can cause severe peak tailing.
For Basic Compounds: Add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This saturates the active sites on the stationary phase, improving peak symmetry.
For Acidic Compounds: An acidic modifier like formic acid or acetic acid (0.1%) is used to suppress the ionization of the analyte.
For tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate, starting with a basic additive is the standard and recommended approach.
Section 2: Method Development Workflow & Starting Protocols
A systematic approach is crucial for efficient method development. The following workflow outlines a logical path from initial screening to a fully optimized method.
Caption: Systematic workflow for chiral method development.
Recommended Starting Conditions for Screening
The table below provides robust starting points for your initial screening experiments. Using shorter, narrower columns (e.g., 150 x 2.1 mm) can significantly speed up this process.
Parameter
SFC Screening Conditions
HPLC (Normal Phase) Screening Conditions
Columns
Amylose & Cellulose-based CSPs (3 or 5 µm)
Amylose & Cellulose-based CSPs (3 or 5 µm)
Mobile Phase A
Supercritical CO₂
n-Hexane or Heptane
Mobile Phase B
Methanol (MeOH)
Isopropanol (IPA)
Gradient/Isocratic
Isocratic Screen: 10%, 20%, 30%, 40% MeOH
Isocratic Screen: 10%, 20%, 30% IPA
Additive
0.1% Diethylamine (DEA) in MeOH
0.1% Diethylamine (DEA) in IPA
Flow Rate
2-4 mL/min
0.5-1.0 mL/min
Back Pressure
150 bar (2175 psi)
N/A
Temperature
40 °C
25 °C
Detection
UV at 210-220 nm (carbamate) or MS
UV at 210-220 nm (carbamate)
Section 3: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue: Poor or No Resolution
Q: My enantiomers are co-eluting or have very poor resolution (Rs < 1.0). What is the first thing I should do?
A: If initial screening yields no separation on a given CSP, simply optimizing that method is unlikely to succeed. The primary issue is a lack of enantiorecognition.
Causality & Solution Steps:
Change the CSP: This is the most critical variable. If a cellulose-based CSP fails, an amylose-based one might work, and vice-versa. They offer different chiral recognition mechanisms.
Change the Alcohol Modifier: The alcohol component of the mobile phase (the "co-solvent") plays a huge role in selectivity. If methanol doesn't work, try ethanol or isopropanol. These alcohols have different hydrogen bonding capabilities and polarities, which can alter the analyte-CSP interaction.
Reduce Co-solvent Strength: High concentrations of alcohol can reduce retention and prevent the subtle interactions needed for chiral recognition. If you see very fast elution times (< 2 minutes) with no separation, decrease the percentage of alcohol in the mobile phase (e.g., from 20% to 10% or 5%). This increases the analyte's residence time on the CSP, allowing for better discrimination.
Issue: Poor Peak Shape
Q: My peaks are tailing significantly. What is the cause and how do I fix it?
A: Peak tailing for a basic compound like this is almost always caused by secondary interactions with acidic sites (silanols) on the silica support of the CSP.
Causality & Solution Steps:
Increase Basic Additive Concentration: The most direct solution is to increase the concentration of your basic additive (e.g., DEA). Try incrementally increasing it from 0.1% to 0.2% or even 0.5%. The additive competes with your analyte for the active sites, masking them and resulting in a more symmetrical peak.
Switch to an Immobilized CSP: If tailing persists, consider switching to an immobilized polysaccharide CSP. These columns are more robust and can tolerate a wider range of solvents. More importantly, they sometimes exhibit reduced secondary interactions compared to coated phases.
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase and cause tailing. Reduce the injection volume or sample concentration to see if the peak shape improves.
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is less common but typically points to either high sample concentration (mass overload) or poor sample solvent compatibility.
Causality & Solution Steps:
Reduce Sample Load: As with tailing, the first step is to inject less sample.
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Dissolving the sample in a much stronger solvent (e.g., pure ethanol when the mobile phase is 90:10 Hexane/IPA) can cause the sample band to spread improperly at the column inlet, leading to fronting.
Issue: Inconsistent Results & Method Instability
Q: My retention times are decreasing with every injection. What should I check?
A: Drifting retention times are a classic sign of an unstable system or a non-equilibrated column.
Causality & Solution Steps:
Ensure Proper Column Equilibration: Chiral columns, especially in normal-phase mode, can require significant time to equilibrate. Ensure you are flushing the column with at least 10-20 column volumes of the mobile phase before starting your analysis.
Check for Leaks: A small leak anywhere in the system can cause fluctuations in flow rate and pressure, leading to unstable retention times.
Mobile Phase Composition: In SFC, ensure the CO2 pump is properly chilled to deliver a consistent density. In HPLC, ensure your mobile phase components are accurately mixed and degassed. Evaporation of the more volatile component (e.g., hexane) can change the mobile phase composition over time.
Q: The resolution between my enantiomers is getting worse over many injections. Is my column performance degrading?
A: This is a common problem indicating either column contamination or a "memory effect."
Causality & Solution Steps:
Sample Clean-Up: Strongly retained impurities from your sample can accumulate at the column head, altering the stationary phase chemistry and degrading performance. Use a guard column or implement a sample clean-up step (like solid-phase extraction) to protect the analytical column.
Address "Memory Effects": Additives, especially basic ones, can adsorb onto the stationary phase and persist for a very long time. If you switch from a method using DEA to one without it (or with an acidic additive), the residual DEA can interfere with the new separation. It is highly recommended to dedicate a specific column to a specific type of additive (acidic or basic) to avoid these persistent memory effects.
Implement a Column Wash Procedure: Develop a robust procedure to wash the column after a sequence of runs. Consult the column manufacturer's care and use notes for recommended wash solvents.
Issue: High System Backpressure
Q: My system backpressure has suddenly increased significantly. How do I diagnose the source of the blockage?
A: A sudden pressure spike indicates a blockage. A systematic approach is needed to locate it without damaging the system.
Optimization
Technical Support Center: Troubleshooting PROTACs with Azaspiro[3.4]octane Linkers
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges encountered when developing Proteolysis-Targeting Chi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenges encountered when developing Proteolysis-Targeting Chimeras (PROTACs) that incorporate an azaspiro[3.4]octane linker. The unique conformational rigidity of this linker presents specific challenges and opportunities in PROTAC design. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues related to low degradation efficacy.
Introduction: The Double-Edged Sword of Rigidity
PROTACs are heterobifunctional molecules composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not merely a spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3), which is the essential first step for ubiquitination and subsequent degradation.[][4]
The azaspiro[3.4]octane moiety is a highly rigid, three-dimensional scaffold. Incorporating it into a PROTAC linker can be advantageous by pre-organizing the molecule into a specific conformation, potentially reducing the entropic penalty of forming the ternary complex. However, this same rigidity can be a significant liability. If the imposed geometry is not optimal for the specific POI and E3 ligase pair, it can prevent the formation of a productive complex, leading to low efficacy. This guide will help you diagnose and overcome these challenges.
Q1: My PROTAC shows good binary binding to both the target protein and the E3 ligase in separate assays, but I observe little to no protein degradation in cells. What is the most likely cause?
A1: Inefficient Ternary Complex Formation.
This is the most common failure mode for PROTACs, especially those with rigid linkers. Strong binary affinity does not guarantee the formation of a stable ternary complex. The azaspiro[3.4]octane linker locks the POI and E3 ligase ligands into a relatively fixed spatial orientation. If this orientation does not allow for favorable protein-protein interactions between the POI and the E3 ligase, or if it introduces steric clashes, a productive ternary complex will not form efficiently.[5][6]
The stability of the ternary complex is often quantified by the cooperativity factor (alpha, α). A value of α > 1 indicates positive cooperativity, where the binding of the first protein enhances the binding of the second, leading to a more stable complex.[] A rigid linker can result in α ≤ 1 (non-cooperative or negative cooperativity), leading to a transient and unproductive complex.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor degradation.
Recommended Protocol: Assessing Ternary Complex Formation with NanoBRET
The NanoBRET assay is a powerful tool for monitoring protein proximity in living cells, making it ideal for confirming ternary complex formation.[4][][8]
Objective: To quantify the formation of the POI-PROTAC-E3 ligase complex inside cells.
Methodology:
Cell Line Engineering: Create a stable cell line expressing the POI fused to the small, 11-amino-acid HiBiT tag. Also, create a cell line expressing the E3 ligase (e.g., VHL or CRBN) fused to the LgBiT protein fragment.
Assay Setup:
Plate the engineered cells in a 96-well or 384-well white-bottom plate.
Prepare a serial dilution of your azaspiro[3.4]octane PROTAC. Include a negative control (DMSO vehicle) and a positive control PROTAC if available.
Treatment: Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours) at 37°C.
Luminescence Detection:
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and furimazine substrate. This lyses the cells and allows LgBiT to bind to any HiBiT-tagged POI.
The proximity of the LgBiT-E3 ligase to the HiBiT-POI, bridged by the PROTAC, will reconstitute the NanoLuc® enzyme, generating a luminescent signal.
Read the luminescence on a plate reader.
Data Analysis: A dose-dependent increase in the BRET ratio indicates PROTAC-mediated formation of the ternary complex.
Q2: I'm observing a very potent "hook effect" at low nanomolar concentrations. Could the rigid linker be the cause?
A2: Yes, a rigid linker can exacerbate the hook effect.
The "hook effect" is a phenomenon where the degradation efficiency decreases at high PROTAC concentrations.[9] This occurs because the PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of unproductive binary complexes (POI-PROTAC and E3-PROTAC) at the expense of the productive ternary complex.
A rigid linker like azaspiro[3.4]octane may have a lower conformational flexibility, which could disfavor the transition from two binary complexes to one ternary complex. This can cause the hook effect to appear at lower concentrations than with more flexible linkers, narrowing the optimal therapeutic window.
Caption: Equilibrium shift causing the hook effect.
Recommended Protocol: Dose-Response Western Blot for DC₅₀, Dₘₐₓ, and Hook Effect
Objective: To determine the potency (DC₅₀), maximal degradation (Dₘₐₓ), and the concentration at which the hook effect begins for your PROTAC.
Methodology:
Cell Plating: Seed your target cell line in 6-well or 12-well plates and allow them to adhere overnight.
PROTAC Treatment: Prepare a wide, 10-point serial dilution of your PROTAC, ranging from picomolar to high micromolar concentrations (e.g., 1 pM to 10 µM). Treat the cells for a fixed duration (e.g., 18-24 hours).
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
Western Blotting:
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Probe the membrane with a primary antibody against your POI and a loading control (e.g., GAPDH, Tubulin, or Vinculin).
Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
Imaging and Analysis:
Image the blot using a chemiluminescence or fluorescence imager.
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control for each lane.
Plot the normalized POI levels against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage). The hook effect is visualized as an upward trend in the curve at high concentrations.
Parameter
Description
Typical Value (Flexible Linker)
Possible Value (Rigid Linker)
DC₅₀
Concentration for 50% degradation
10 - 100 nM
May be higher if complex is suboptimal
Dₘₐₓ
Maximum % degradation observed
> 90%
May be lower (<80%)
Hook Effect Onset
Concentration where degradation decreases
> 1 µM
Potentially < 1 µM
Q3: My PROTAC has very poor cellular permeability. Is the rigid azaspiro[3.4]octane linker a contributing factor?
A3: Yes, the linker's properties are critical for permeability.
PROTACs are large molecules that exist in "beyond Rule of Five" (bRo5) chemical space, making passive diffusion across the cell membrane inherently challenging.[10] While the azaspiro[3.4]octane moiety is not excessively polar, its rigidity can negatively impact permeability. More flexible molecules can adopt different conformations, transiently masking polar groups and forming intramolecular hydrogen bonds to present a more lipophilic face to the membrane—a concept known as chameleonicity.[11] The conformational restriction imposed by the spirocyclic core may prevent these beneficial conformational changes.
Troubleshooting Strategy:
In Silico Analysis: Calculate key physicochemical properties. While not definitive, they provide important clues.
Molecular Weight (MW): Often > 800 Da for PROTACs.
Topological Polar Surface Area (TPSA): Aim for < 140 Ų.
Number of Rotatable Bonds (nRotB): The azaspiro core reduces this number. While low nRotB is sometimes good, for PROTACs, some flexibility is often needed for permeability.
Calculated LogP (cLogP): A measure of lipophilicity.
Experimental Permeability Assays:
Parallel Artificial Membrane Permeability Assay (PAMPA): A simple, high-throughput in vitro assay to measure passive diffusion. It can quickly tell you if the molecule has fundamental permeability issues.[12]
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier. It provides more biologically relevant data, including information on active transport or efflux.
Assay
Information Provided
Complexity
PAMPA
Passive permeability (Pe)
Low
Caco-2
Apparent permeability (Papp), Efflux Ratio (ER)
High
If permeability is confirmed to be low, medicinal chemistry efforts may be required to either mask polar groups or introduce elements that can engage with cellular uptake mechanisms.[13][14]
Q4: I've confirmed that poor ternary complex formation is the issue. How should I modify my PROTAC design while keeping the same warhead and E3 ligand?
A4: Systematically Modify the Linker.
If the azaspiro[3.4]octane core is creating a geometric mismatch, a systematic re-engineering of the linker is the most logical next step. The goal is to alter the distance and vector between the two ligands to find a "sweet spot" for productive complex formation.
Rational Design Strategy:
Vary the Attachment Point: If synthetically feasible, move the attachment point of the exit vector on the azaspiro[3.4]octane ring. This will fundamentally change the angle of approach between the two binding moieties.
Extend the Linker: Synthesize a small library of PROTACs where flexible chains (e.g., PEG or alkyl) of varying lengths are added between the azaspiro core and one or both of the ligands.[15] This provides more "reach" and flexibility for the system to find a productive conformation.
Change Linker Composition: The chemical nature of the linker can influence protein-protein interactions within the ternary complex.[5] Introducing groups that can form hydrogen bonds or pi-stacking interactions with residues on the surface of the POI or E3 ligase can enhance complex stability.
Comparative Synthesis (Control): Synthesize an analogous PROTAC where the azaspiro[3.4]octane core is completely replaced by a purely flexible linker (e.g., a PEG4 or PEG6 chain) of similar length. If this flexible analog is highly active, it strongly suggests that the rigidity of the spirocycle was the primary issue.
Caption: Strategy for modifying a rigid linker.
References
BenchChem. (2025). Technical Support Center: Off-Target Effects of PROTACs.
Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
Schiedel, M., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. Bioorganic & Medicinal Chemistry Letters, 30(17), 127380. [Link]
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved February 3, 2026, from [Link]
Scudellari, M. (2019). Protein-degrading drugs are making their mark.
Ciulli, A. (2024, March 22). How to improve the function of your PROTAC degrader by understanding ternary complex formation [Video]. YouTube. [Link]
Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(1), 21-54. [Link]
Alfa Chemistry. (2024, November 4). Advancing Drug Discovery with PROTAC Building Blocks [Video]. YouTube. [Link]
Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 803-812. [Link]
Zografou-Barredo, N. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-43. [Link]
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368. [Link]
Jin, Y., et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Society Reviews. [Link]
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved February 3, 2026, from [Link]
Lee, H., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(16), 10937-10955. [Link]
Oreate AI. (2026, January 7). Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). [Link]
Testa, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 799. [Link]
Liu, Z., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Molecular Biomedicine, 3(1), 46. [Link]
Zhang, L., et al. (2025). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science, 12(24), 2501655. [Link]
Mares, J., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(sup1), 101-119. [Link]
Singh, S., & Jain, K. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Molecules, 28(6), 2516. [Link]
Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved February 3, 2026, from [Link]
Edmondson, S. D., et al. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters, 10(11), 1545-1551. [Link]
Lu, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Chembiochem, 21(10), 1398-1416. [Link]
ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]
Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved February 3, 2026, from [Link]
Lu, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. ChemBioChem, 21(10), 1398-1416. [Link]
ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... [Figure]. Retrieved February 3, 2026, from [Link]
Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv. [Link]
Utreja, P., et al. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. Journal of Chemical Information and Modeling, 63(3), 856-867. [Link]
DMPK. (2023, July 7). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. [Link]
Strategies to improve the pharmacokinetic properties of azaspiro-linked PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the unique pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the unique pharmacokinetic (PK) challenges associated with azaspiro-linked Proteolysis Targeting Chimeras (PROTACs). As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of PROTAC development.
Introduction: The Promise and Challenge of Azaspiro Linkers
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2] A PROTAC molecule is a heterobifunctional chimera, comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] The linker is not merely a spacer but a critical determinant of the PROTAC's physicochemical and pharmacokinetic properties.[4]
Azaspiro-based linkers, which incorporate a rigid, three-dimensional spirocyclic core, have emerged as a promising strategy to overcome some of the notorious drug metabolism and pharmacokinetics (DMPK) challenges that plague traditional flexible linkers like PEG or alkyl chains.[5] Their rigidity can pre-organize the molecule into a bioactive conformation, potentially improving ternary complex formation and enhancing metabolic stability. However, this rigidity also presents unique challenges in optimizing properties like solubility and permeability.
This guide is designed to provide actionable solutions to common problems encountered during the development of azaspiro-linked PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with PROTACs?
PROTACs inherently possess molecular properties that are "beyond the Rule of Five" (bRo5), leading to significant PK hurdles.[6][7] These include:
High Molecular Weight (MW): Typically >700 Da, which can negatively impact cell permeability and oral absorption.[7]
Poor Aqueous Solubility: The complex, often lipophilic structures result in low solubility, complicating formulation and administration.[1][8]
Low Permeability: Their large size and high polar surface area (PSA) often lead to poor passive diffusion across cell membranes.[9][10]
Metabolic Instability: The flexible linkers used in early-generation PROTACs often contain metabolically liable sites, leading to rapid clearance.[1][11]
The "Hook Effect": At high concentrations, the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) can reduce degradation efficacy, making the relationship between dose and response complex.[7][9]
Q2: How do azaspiro linkers theoretically improve the PK profile of a PROTAC compared to flexible linkers?
The introduction of a rigid azaspiro core is a deliberate design choice to address several of the issues listed above. The primary advantages stem from reducing conformational flexibility:
Enhanced Metabolic Stability: The rigid core can shield adjacent chemical bonds from metabolic enzymes (e.g., Cytochrome P450s). By limiting the number of "soft spots" available for metabolism, the PROTAC's half-life can be extended.[12]
Improved Permeability through Conformational Control: While seemingly counterintuitive for a rigid structure, azaspiro linkers can help a PROTAC adopt a more compact, "chameleonic" conformation. This involves forming intramolecular hydrogen bonds that mask polar groups, reducing the effective PSA in the lipophilic environment of the cell membrane and aiding passive diffusion.[7]
Favorable Pre-organization: The rigid linker can lock the warhead and E3 ligase ligand in a spatial orientation that is optimal for forming a stable and productive ternary complex, which can lead to higher potency at lower, more achievable in vivo concentrations.[5]
Troubleshooting Guide: From Bench to In Vivo
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable strategies.
Issue 1: Poor Aqueous Solubility
Q: My new azaspiro-PROTAC has a solubility of <1 µM in aqueous buffer. How can I address this without a complete redesign?
Causality: The large, often greasy surface area of PROTACs drives their poor solubility. The rigid nature of the azaspiro core, while beneficial for stability, can sometimes exacerbate this by preventing the molecule from adopting conformations that would better accommodate solvation.
Troubleshooting Strategies:
Structural Modification:
Introduce Basic Nitrogen: Adding a basic nitrogen atom into the linker or peripheral parts of the warhead/E3 ligand can significantly improve solubility in the acidic environment of the stomach and in buffered solutions by allowing for salt formation.[1]
Strategic Polar Groups: Carefully introduce polar functional groups (e.g., hydroxyl, amide) at positions that do not disrupt binding to the target or E3 ligase. The goal is to increase polarity without excessively increasing the PSA, which could harm permeability.
Formulation Approaches: For many bRo5 molecules, formulation is key.
Amorphous Solid Dispersions (ASDs): This is a highly effective strategy for improving the dissolution of poorly soluble compounds. By dispersing the PROTAC in a polymer matrix (e.g., HPMCAS), you can prevent crystallization and maintain a supersaturated state upon dissolution, enhancing absorption.[13][14]
Lipid-Based Formulations: Encapsulating the PROTAC in systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles can improve solubility and protect the molecule from first-pass metabolism.[15][16][17] Recent studies have shown that administering PROTACs with food, which stimulates bile secretion, can improve their solubility and absorption, a finding that supports the utility of lipid-based strategies.[1][18]
Drug is dissolved in a non-volatile solvent and adsorbed onto a carrier.[13]
Variable
Simple to prepare, good for early-stage screening.[13]
Issue 2: Low Cellular Permeability
Q: My azaspiro-PROTAC shows poor permeability (Papp < 1.0 x 10⁻⁶ cm/s) in my Caco-2 assay, despite having good degradation activity in lysed cells. What should I investigate?
Causality: Low permeability is a hallmark challenge for PROTACs.[9] The high MW and large number of hydrogen bond donors/acceptors are the primary culprits. While the rigidity of an azaspiro linker can help, it doesn't guarantee entry into the cell.
Troubleshooting Strategies:
Optimize the Linker:
Fine-Tune Rigidity and Length: The azaspiro core provides rigidity, but the arms connecting to the ligands can be modified. Systematically shortening the linker arms can reduce MW and PSA.[10] However, be mindful that this can also alter the geometry for ternary complex formation.
Replace Amide Bonds: Amide bonds are significant contributors to high PSA and are also potential metabolic liabilities. Replacing them with more permeable and stable groups where possible can be beneficial.[19]
Promote "Chameleonic" Behavior:
Introduce Intramolecular Hydrogen Bonds (IMHBs): This is a key strategy for bRo5 compounds. By designing the PROTAC to form IMHBs, it can fold into a more compact, less polar conformation in a lipid environment, effectively hiding its polar functionalities and facilitating membrane transit.[1] The rigid azaspiro linker can serve as an excellent scaffold to pre-organize the molecule for effective IMHB formation.
Investigate Active Transport:
Passive diffusion is not the only way into a cell. Recent research has shown that some large molecules, including PROTACs, can be taken up via endocytosis, potentially mediated by receptors like CD36.[6] If your PROTAC has very poor passive permeability but still shows some cellular activity, it may be worth investigating if active transport mechanisms are involved.
Workflow for Troubleshooting Low Permeability
Caption: Decision workflow for addressing low cellular permeability.
Issue 3: High Metabolic Instability
Q: My azaspiro-PROTAC is cleared very quickly in a human liver microsome (HLM) assay (t½ < 15 min). Where should I start looking for the problem?
Causality: Even with a rigid core, PROTACs present many potential sites for metabolic attack by Phase I (e.g., CYP enzymes) and Phase II (e.g., UGT enzymes) metabolism. The most common liabilities are N-dealkylation, hydroxylation of electron-rich aromatic rings, and hydrolysis of esters or amides.
Troubleshooting Strategies:
Metabolite Identification (MetID): This is the most critical first step. You cannot fix the problem if you don't know where it is. Incubate your PROTAC with HLMs and use LC-MS/MS to identify the structures of the major metabolites. This will pinpoint the "soft spots."
Protect the "Soft Spots":
Steric Hindrance: Once a labile position is identified (e.g., a benzylic proton), introduce a bulky group (like a tert-butyl group) nearby to physically block the metabolic enzymes.
Deuteration: Replace a metabolically labile C-H bond with a C-D bond. The stronger C-D bond can slow the rate of CYP-mediated oxidation, an effect known as the "kinetic isotope effect."
Change Linker Attachment Point: Sometimes, simply moving the point where the linker connects to the warhead or E3 ligand can shift a labile group away from the active site of a metabolic enzyme.[11]
Leverage the Azaspiro Core: The rigidity of the azaspiro linker is your primary tool. Ensure that the most metabolically susceptible parts of your linker arms are positioned close to the rigid core, which can provide a degree of steric shielding. Modifying the substitution pattern on the azaspiro ring itself can also influence how the molecule is presented to metabolic enzymes.
Issue 4: The "Hook Effect" and its PK/PD Implications
Q: I'm observing a classic "hook effect" in my cellular degradation assays. How does this relate to the PK profile I need to achieve in vivo?
Causality: The hook effect occurs when PROTAC concentrations are too high, leading to the preferential formation of inactive binary complexes (Target-PROTAC or E3-PROTAC) over the productive ternary complex (Target-PROTAC-E3).[7][9] This is a fundamental aspect of PROTAC pharmacology.
PK/PD Relationship:
Understanding the hook effect is crucial for predicting in vivo efficacy. The goal is to design a PROTAC and a dosing regimen that maintains plasma and tissue concentrations within the "sweet spot" for degradation—above the minimum effective concentration but below the concentration that initiates the hook effect.
Know Your Cmax: Your in vivo PK studies are critical. You must determine the maximum plasma concentration (Cmax) achieved after a given dose.
Correlate PK with PD: A robust PK/PD study involves measuring PROTAC concentration and target protein levels in the same samples (e.g., tumor tissue) over time.[20][] This will reveal the true therapeutic window. If the Cmax from a high dose pushes the concentration into the hook effect range, you may paradoxically see less target degradation than with a lower dose.
Visualizing the Hook Effect
Caption: At low concentrations, PROTACs facilitate productive ternary complexes, while at high concentrations, they form inactive binary complexes, causing the hook effect.
This assay provides a rapid, high-throughput method to assess the passive permeability of a compound. It is an excellent first-pass screen before moving to more complex cell-based assays.
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
Phosphate-buffered saline (PBS), pH 7.4
Test PROTAC and control compounds (high and low permeability)
LC-MS/MS system for quantification
Step-by-Step Methodology:
Prepare Donor Plate: Dissolve the test PROTAC and controls in a suitable solvent (e.g., DMSO) and then dilute into PBS to a final concentration of 10 µM (final DMSO concentration <1%).
Coat Filter Plate: Add 5 µL of the phospholipid/dodecane solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid membrane.
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
Assemble Sandwich: Carefully place the lipid-coated filter plate on top of the acceptor plate.
Start Assay: Add 150 µL of the PROTAC solution from the donor plate into the corresponding wells of the filter plate.
Incubate: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.
Sample Collection: After incubation, collect samples from both the donor and acceptor wells.
Quantification: Analyze the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
Calculate Permeability (Papp): Use the following formula to calculate the effective permeability coefficient. A detailed description of the calculation can be found in established protocols.[19]
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is the industry standard for evaluating Phase I metabolic clearance.
Materials & Reagents:
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
0.1 M Phosphate buffer, pH 7.4
Test PROTAC and control compounds (high and low clearance)
Acetonitrile with an internal standard (for protein precipitation)
LC-MS/MS system for quantification
Step-by-Step Methodology:
Prepare PROTAC Solution: Prepare a stock solution of the test PROTAC in DMSO and dilute it in phosphate buffer to the desired starting concentration (typically 1 µM).
Pre-incubation: In a 96-well plate, combine the PROTAC solution and HLM (final protein concentration ~0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.
Control Reactions: Run parallel reactions without the NADPH regenerating system (to check for non-NADPH dependent degradation) and without the PROTAC (background).
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
Quantification: Analyze the remaining concentration of the parent PROTAC at each time point using LC-MS/MS.
Calculate Half-Life (t½): Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the line (k) can be used to calculate the half-life (t½ = 0.693 / k).
References
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. PubMed Central.
7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development. (2022-05-25).
Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube. (2024-11-21).
Cracking the PROTAC Permeability Barrier: CD36-Mediated Endocytosis as a Potential Breakthrough. MedChemExpress.
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PMC - NIH. (2023-01-03).
Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. NIH. (2025-06-29).
Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. Protein Degradation with New Chemical Modalities. (2020-10-08).
How to Improve PROTACs' Oral Bioavailability. WuXi AppTec. (2022-07-13).
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. MDPI.
Tackling the DMPK challenges of developing PROTAC drugs. (2022-04-15).
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. NIH.
How to Improve PROTACs' Oral Bioavailability. WuXi AppTec DMPK. (2023-05-24).
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. PubMed. (2022-04-27).
Characteristic roadmap of linker governs the rational design of PROTACs. (2024-11-16).
Navigating the Nuances of the Boc Protecting Group: A Technical Support Guide
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize this cornerstone of amine p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize this cornerstone of amine protection in their synthetic endeavors. Here, we move beyond textbook definitions to provide field-proven insights into the stability of the Boc group under a multitude of reaction conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and employ the Boc group with confidence and precision.
Section 1: Understanding the Fundamentals of Boc Group Stability
The Boc group is favored for its general stability under many synthetic conditions and its facile removal under specific acidic conditions.[1] This dichotomy is the key to its utility. The stability of the Boc group is not absolute; it is a function of the reagent, solvent, temperature, and the substrate itself. Understanding the underlying mechanisms of both its stability and its cleavage is paramount for its successful application.
Q1: What is the primary mechanism of Boc group cleavage?
The cleavage of the Boc group is an acid-catalyzed process that proceeds through the formation of a stabilized tert-butyl cation.[2] The reaction is initiated by protonation of the carbonyl oxygen of the carbamate, which facilitates the departure of the tert-butyl group as a carbocation. This intermediate then readily eliminates a proton to form isobutylene, or it can be trapped by nucleophiles. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[2]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Section 2: Stability Across Chemical Environments: A Tabular Guide
The following table summarizes the stability of the Boc protecting group under various common reaction conditions. This is intended as a general guide; specific substrate effects can alter reactivity.
Reaction Condition
Reagent(s)
Stability
Comments & Key Considerations
Strongly Acidic
TFA, HCl, HBr
Labile
Rapid cleavage. The choice of acid and solvent can modulate the rate.[3]
Mildly Acidic
Acetic Acid, p-TsOH
Generally Stable
Can be cleaved under forcing conditions (e.g., high temperature).[4]
Lewis Acids
ZnBr₂, AlCl₃, TMSI
Labile
Can be used for selective deprotection, sometimes under milder conditions than strong Brønsted acids.[5][6]
Stable under conditions typically used for Boc protection and other base-mediated reactions.[7]
Reductive (Catalytic Hydrogenation)
H₂/Pd, H₂/Pt, H₂/Raney Ni
Stable
Orthogonal to Cbz and other groups cleaved by hydrogenolysis.[1]
Reductive (Hydrides)
LiAlH₄, NaBH₄
Stable
Stable to common hydride reducing agents.
Oxidative
KMnO₄, OsO₄, PCC, m-CPBA
Generally Stable
Stable to many common oxidizing agents.
Organometallic
Grignard Reagents (RMgX)
Generally Stable
While the Boc group itself is stable, the acidic N-H proton of a Boc-protected primary or secondary amine will be deprotonated by Grignard reagents.[8] The resulting magnesium salt can undergo further reactions.[9]
Organometallic
Organolithium Reagents (RLi)
Generally Stable
Similar to Grignard reagents, organolithiums will deprotonate the N-H of Boc-protected primary and secondary amines.[10]
Nucleophiles
Amines, Hydrazines, Thiols
Stable
The Boc group is generally resistant to attack by a wide range of nucleophiles.[7]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of the Boc protecting group, providing causal explanations and actionable solutions.
FAQ 1: My Boc deprotection is sluggish or incomplete. What should I do?
Incomplete deprotection is a common hurdle. Here’s a systematic approach to troubleshooting this issue:
Caption: A workflow for troubleshooting incomplete Boc deprotection.
Causality: Insufficient acid strength or concentration is the most frequent cause.[11] The stability of the Boc group can also be influenced by the steric and electronic properties of the substrate. Highly hindered amines or electron-withdrawing groups nearby can slow down the rate of cleavage.
Solutions:
Increase Acid Concentration: Gradually increase the concentration of your acid (e.g., from 20% TFA in DCM to 50% or even neat TFA).[11]
Elevate Temperature: Gentle heating (e.g., to 40-50 °C) can often drive the reaction to completion.[11]
Change Solvent: The choice of solvent can impact the reaction rate. For instance, using HCl in methanol or dioxane can be very effective.[12]
Alternative Reagents: For particularly stubborn cases, consider switching to a different deprotection reagent, such as TMSI or ZnBr₂.[5]
FAQ 2: I'm observing unexpected side products after Boc deprotection. What are they and how can I prevent them?
The primary culprit for side product formation is the electrophilic tert-butyl cation generated during deprotection.[6]
Common Side Reactions:
Alkylation of Nucleophilic Residues: In peptide synthesis, the side chains of Tryptophan, Methionine, Cysteine, and Tyrosine are particularly susceptible to alkylation by the tert-butyl cation.
Prevention through Scavengers: The most effective way to mitigate these side reactions is by incorporating a "scavenger" into your deprotection cocktail. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate.
Common Scavengers and Their Applications:
Triisopropylsilane (TIS): A very effective scavenger for the tert-butyl cation.
Thioanisole or Anisole: Aromatic compounds that readily undergo Friedel-Crafts alkylation, thus trapping the carbocation.
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
1,2-Ethanedithiol (EDT): Particularly useful for protecting Cysteine residues.
FAQ 3: Can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups?
Yes, this is often possible due to the relatively high acid lability of the Boc group. For example, a Boc group can often be removed in the presence of a tert-butyl ester or a trityl group by carefully controlling the reaction conditions (e.g., using milder acidic conditions or a shorter reaction time). However, achieving high selectivity requires careful optimization for each specific substrate.
Section 4: Experimental Protocols
The following are standard, field-tested protocols for the protection and deprotection of primary amines.
Protocol 1: Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
Primary amine
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the primary amine (1.0 equiv) in DCM or THF.
Add the base (1.2-1.5 equiv of Et₃N or an excess of NaHCO₃).
Add a solution of Boc₂O (1.1-1.2 equiv) in the same solvent dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
Separate the layers and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography if necessary.
Protocol 2: TFA-Mediated Boc Deprotection
This protocol outlines a standard procedure for the removal of a Boc group using trifluoroacetic acid (TFA).
Materials:
Boc-protected amine
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Scavenger (e.g., triisopropylsilane, TIS), if necessary
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the Boc-protected amine (1.0 equiv) in DCM.
If the substrate contains sensitive functional groups, add a scavenger (e.g., TIS, 5-10 vol%).
Cool the solution to 0 °C and add TFA (typically 20-50% v/v in DCM) dropwise.
Stir the reaction at 0 °C to room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize with saturated aqueous NaHCO₃.
Separate the layers and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or crystallization if necessary.
References
Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(26), 15967–15978. [Link]
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved February 2, 2026, from [Link]
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 2, 2026, from [Link]
Pearson, W. H., & Lindbeck, A. C. (1991). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 56(18), 5544–5554. [Link]
Quora. (2017, March 18). How do Grignard reagents react with amine? [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 2, 2026, from [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
Williams, A. L., & Dandepally, S. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933–23939. [Link]
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 2, 2026, from [Link]
Kolis, S. P., et al. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 19(6), 734-743. [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved February 2, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "linker" in Proteolysis Targeting Chimeras (PROTACs) was once viewed merely as a passive connector. That era is over. Current medicinal chemistry acknowledges the linker as a critical determinant of ternary complex cooperativity, cell permeability, and metabolic stability.[1]
This guide analyzes azaspiro[3.4]octane —an emerging high-Fsp³ rigid scaffold—against traditional linkers (PEG, alkyl chains) and standard rigid motifs (piperazines, piperidines). We provide experimental frameworks for synthesizing and evaluating this scaffold to help you overcome the "molecular obesity" and permeability cliffs often faced in degrader campaigns.
Part 1: The Case for Rigidity in Linkerology
The Entropy Problem
Flexible linkers (PEGs, alkyl chains) suffer from a high entropic penalty (
) upon ternary complex formation. The linker must collapse from a random coil into a specific bioactive conformation, costing energy that detracts from the overall binding affinity ().
Rigid linkers offer a thermodynamic advantage:
Pre-organization: They restrict the conformational ensemble of the free PROTAC, reducing the entropic cost of binding.
Vector Definition: They enforce specific exit vectors, locking the E3 ligase and Protein of Interest (POI) into a precise orientation that favors ubiquitin transfer.
Azaspiro[3.4]octane: Escaping Flatland
While piperazines and phenyl rings introduce rigidity, they are "flat" (low Fsp³). The azaspiro[3.4]octane system offers a unique 3D topology:
High Fsp³ Fraction: Increases aqueous solubility without adding polar surface area (PSA).
Orthogonal Vectors: The spiro-center creates a nearly 90° twist between the two rings, accessing chemical space unreachable by linear or planar linkers.
Metabolic Stability: The quaternary spiro-carbon blocks common metabolic soft spots.
Part 2: Comparative Analysis
The following table contrasts azaspiro[3.4]octane with industry-standard alternatives.
Table 1: Physicochemical & Functional Comparison of PROTAC Linkers
Feature
PEG / Alkyl Chains
Piperazine / Piperidine
Azaspiro[3.4]octane
Bicyclo[1.1.1]pentane (BCP)
Rigidity
Low (Flexible)
Moderate (Planar/Chair)
High (3D Rigid)
Very High (Linear Rod)
Fsp³ Character
High
Low to Moderate
High
High
Solubility
High (PEG) / Low (Alkyl)
Moderate
High (Disrupts crystal packing)
Moderate
Permeability
Poor (High PSA/Rotatable bonds)
Moderate
Excellent (Compact 3D shape)
Good
Exit Vector Angle
Undefined (Random)
180° (Linear)
~90° (Orthogonal)
180° (Linear)
Synthetic Difficulty
Low
Low
Moderate
Moderate-High
Primary Use Case
Initial "fishing" for length
Simple rigidification
Solubility/Permeability rescue
Linear spacer replacement
Deep Dive: Azaspiro[3.4]octane vs. Piperazine
Piperazine is the "workhorse" rigid linker. However, it is essentially a flat disk. If your ternary complex requires the E3 and POI ligands to be offset or twisted relative to each other, piperazine fails. Azaspiro[3.4]octane provides that twist. Furthermore, the spiro scaffold's 3D bulk prevents
- stacking aggregation, a common issue that kills PROTAC solubility.
Part 3: Visualization of Logic & Mechanism
Diagram 1: Linker Selection Decision Tree
Use this logic flow to determine when to deploy azaspiro[3.4]octane in your campaign.
Caption: Decision matrix for transitioning from flexible exploration to rigid optimization.
Diagram 2: Entropic Advantage Mechanism
Visualizing how rigid linkers stabilize the Ternary Complex.
Caption: Thermodynamic comparison showing the reduced entropic penalty of rigid linkers.
Part 4: Experimental Protocols
Synthesis of the 2-azaspiro[3.4]octane Linker
Based on the methodology by Ramesh et al. (2019).
Objective: Synthesize N-Boc-2-azaspiro[3.4]octane for use as a linker building block.
Reagents:
Cyclopentanone
Ethyl cyanoacetate
Ammonia / Methanol
LiAlH4 (Lithium Aluminum Hydride)
Boc2O (Di-tert-butyl dicarbonate)
Step-by-Step Protocol:
Condensation: React cyclopentanone (1.0 eq) with ethyl cyanoacetate (1.1 eq) in the presence of ammonia/methanol at room temperature for 24h. This forms the key intermediate via Knoevenagel condensation.
Cyclization: Treat the intermediate with NaCN (Caution: Toxic) to form the dinitrile spiro-precursor. Alternative: Use milder malononitrile annulation if cyanide avoidance is required.
Reduction: Dissolve the cyclic nitrile in dry THF. Add LiAlH4 (2.5 eq) dropwise at 0°C under
. Reflux for 4 hours to reduce the nitrile and cyclize the lactam/amine to the azaspiro amine.
Protection: Quench the reaction (Fieser workup). Dissolve the crude amine in DCM/TEA and add Boc2O (1.1 eq). Stir for 2 hours.
Purification: Purify via silica gel flash chromatography (Hexane/EtOAc).
QC: Verify structure via 1H-NMR (characteristic spiro peaks) and LC-MS.
Comparative Degradation Assay (HiBiT)
Objective: Compare the degradation efficiency (
and ) of a PROTAC with a PEG linker vs. an Azaspiro linker.
Materials:
Cell line: HEK293 expressing HiBiT-tagged POI (e.g., BRD4-HiBiT).
Seeding: Plate HEK293-HiBiT cells (5,000 cells/well) in white 96-well plates. Incubate overnight.
Treatment: Treat cells with serial dilutions of PROTACs (10 µM to 0.1 nM) for 6, 12, and 24 hours. Include DMSO control and MG132 (proteasome inhibitor) control to confirm mechanism.
Lysis & Detection: Add Nano-Glo® HiBiT Lytic Reagent (equal volume to culture medium). Shake at 700 rpm for 10 mins.
Readout: Measure luminescence using a plate reader.
Analysis: Normalize data to DMSO control. Plot log(concentration) vs. % degradation. Calculate
(potency) and (efficacy) using non-linear regression (4-parameter fit).
Success Criteria:
Valid System: MG132 must rescue the degradation signal.
Superiority: The Azaspiro analog is considered superior if it shows a lower
or significantly improved (>20% increase) compared to the PEG analog, or if it maintains potency while showing improved solubility in kinetic solubility assays.
References
Facile synthesis of 2-azaspiro[3.4]octane
Source: Organic & Biomolecular Chemistry (2019)
URL:[Link]
Current strategies for the design of PROTAC linkers: a critical review
Source: Exploration of Targeted Anti-tumor Therapy (2020)
URL:[Link]
Linker-free PROTACs efficiently induce the degradation of oncoproteins
Source: Nature Communications (2025)
URL:[Link]
Rational Design of PROTAC Linkers Featuring Ferrocene
Source: Journal of the American Chemical Society (2023)
URL:[Link]
A Comparative Guide to In Vitro Degradation Assays for PROTACs Featuring the Azaspiro[3.4]octane Linker
Introduction: The Critical Role of Linker Stability in PROTAC Development Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Linker Stability in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the warhead and E3 ligase ligand dictate specificity, the linker is far from a passive spacer; its composition, length, and rigidity critically influence the formation and stability of the ternary complex, as well as the overall physicochemical and pharmacokinetic properties of the PROTAC.[3]
The metabolic stability of a PROTAC is a key determinant of its therapeutic efficacy and in vivo exposure.[4] Premature degradation can lead to loss of activity and the generation of potentially off-target metabolites. The linker is often the most metabolically vulnerable part of a PROTAC molecule.[] Consequently, the rational design of linkers to enhance metabolic stability is a major focus in PROTAC development.[6]
This guide provides a comparative overview of standard in vitro degradation assays crucial for characterizing PROTACs. We will place a special emphasis on the anticipated performance of PROTACs incorporating the novel azaspiro[3.4]octane linker, a rigid cyclic moiety expected to confer enhanced metabolic stability.[]
The Azaspiro[3.4]octane Linker: A Strategy for Enhanced Metabolic Stability
The azaspiro[3.4]octane moiety represents a next-generation linker technology. Its rigid, three-dimensional structure is designed to pre-organize the PROTAC molecule into a bioactive conformation, potentially improving ternary complex formation. More importantly, from a drug metabolism and pharmacokinetics (DMPK) perspective, such rigid and cyclic structures are generally less susceptible to enzymatic degradation compared to flexible, linear linkers like polyethylene glycol (PEG) or alkyl chains.[][8] The incorporation of cyclic moieties into linkers is a recognized strategy to bolster metabolic stability.[9] This guide will explore the assays that can experimentally validate this hypothesis.
Comparative Analysis of Key In Vitro Degradation Assays
The selection of appropriate in vitro assays is critical for profiling the metabolic liabilities of a PROTAC candidate early in the drug discovery process.[10] The primary goal is to assess the rate of clearance and identify potential sites of metabolism.
Liver Microsomal Stability Assay
Principle: This assay evaluates Phase I metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes, which are highly abundant in liver microsomes.[9] The disappearance of the parent PROTAC over time is monitored.
Experimental Causality: Liver microsomes provide a cost-effective and high-throughput method to assess intrinsic clearance. A high rate of degradation in this assay often signals significant first-pass metabolism in vivo. For PROTACs with an azaspiro[3.4]octane linker, we anticipate a lower clearance rate compared to those with linear linkers, which are more prone to CYP-mediated oxidation.[]
Alternatives: Recombinant human CYP enzymes can be used to pinpoint which specific CYP isozymes are responsible for the metabolism of a PROTAC.
Hepatocyte Stability Assay
Principle: Cryopreserved or fresh hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of hepatic metabolism.[9]
Experimental Causality: This assay provides a more physiologically relevant model than microsomes. It can reveal metabolic pathways beyond CYP-mediated reactions, such as glucuronidation or sulfation (Phase II), which might be relevant for PROTACs. The improved metabolic stability expected from the azaspiro[3.4]octane linker should translate to a longer half-life in this assay.[6]
Alternatives: Liver S9 fractions, which contain both microsomal and cytosolic enzymes, can also be used, though they have a shorter lifespan than hepatocytes.
Plasma Stability Assay
Principle: This assay assesses the stability of a PROTAC in plasma, identifying susceptibility to degradation by plasma enzymes like esterases and amidases.
Experimental Causality: Instability in plasma can severely limit the circulating half-life of a drug. While the core structure of the azaspiro[3.4]octane linker is unlikely to be a substrate for these enzymes, the connections to the POI and E3 ligands might be. This assay is crucial to ensure the entire PROTAC molecule remains intact in circulation.
Alternatives: Stability in whole blood can also be assessed to account for enzymatic activity within blood cells.
Chemical Stability Assay
Principle: This assay evaluates the intrinsic chemical stability of the PROTAC in aqueous buffers at different pH values (e.g., pH 1.2 for gastric fluid, pH 7.4 for physiological conditions).
Experimental Causality: Some chemical moieties can be susceptible to non-enzymatic hydrolysis. For instance, thalidomide-based PROTACs can undergo non-enzymatic degradation in aqueous solutions.[9] It is essential to confirm that the azaspiro[3.4]octane linker and the overall PROTAC structure are chemically robust under physiological conditions.
Visualizing the Experimental Workflow
Caption: Workflow for a typical in vitro PROTAC degradation assay.
Potential Metabolic Pathways of PROTACs
Caption: General metabolic pathways for PROTAC degradation.
Data Presentation: Comparison of In Vitro Degradation Assays
Assay
Biological System
Enzymes Present
Primary Output
Advantages
Limitations
Relevance for Azaspiro[3.4]octane Linker
Microsomal Stability
Liver microsomes
Phase I (CYPs, FMOs)
Intrinsic Clearance (CLint), Half-life (t1/2)
High-throughput, cost-effective, good for initial screening.
Lacks Phase II enzymes and transporters.
Expected to show higher stability compared to flexible linkers due to reduced susceptibility to CYP-mediated oxidation.[]
Hepatocyte Stability
Cryopreserved/fresh hepatocytes
Phase I & II, Transporters
Intrinsic Clearance (CLint), Half-life (t1/2)
More physiologically relevant, includes Phase II metabolism.[9]
Lower throughput, more expensive, donor variability.
Provides a comprehensive view of hepatic metabolism and is expected to confirm the enhanced stability of the rigid linker.
Plasma Stability
Plasma
Esterases, Amidases, Proteases
Half-life (t1/2)
Assesses stability in circulation.
Does not account for metabolism in tissues.
Crucial for ensuring the entire PROTAC molecule is stable in the bloodstream.
Chemical Stability
Aqueous Buffers (various pH)
None
Degradation Rate
Differentiates chemical from enzymatic degradation.
Not a biological assay.
Important for confirming the intrinsic stability of the PROTAC, especially if it contains labile functional groups.[9]
This protocol provides a standardized workflow for assessing the metabolic stability of a PROTAC in human liver microsomes.
1. Reagent Preparation:
PROTAC Stock Solution: Prepare a 10 mM stock solution of the test PROTAC in DMSO.
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., 20 mg/mL) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
2. Incubation Procedure:
Pre-warm the HLM suspension and phosphate buffer to 37°C in a water bath for 5 minutes.
Add the PROTAC from the stock solution to the HLM suspension to achieve a final concentration of 1 µM. Gently mix.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL) to stop the reaction.
3. Sample Processing and Analysis:
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent PROTAC to the internal standard at each time point.
4. Data Analysis:
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
Determine the slope of the linear regression, which represents the elimination rate constant (k).
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Conclusion and Future Perspectives
The in vitro degradation assays discussed in this guide are indispensable tools in the development of stable and effective PROTACs. For novel linker technologies like the azaspiro[3.4]octane scaffold, these assays provide the crucial experimental data to validate the hypothesis of enhanced metabolic stability. By systematically evaluating PROTACs in microsomes, hepatocytes, and plasma, researchers can build a comprehensive stability profile, identify metabolic soft spots, and guide the design of next-generation protein degraders with improved pharmacokinetic properties and, ultimately, greater therapeutic potential.
References
Xiong, Y., & Wang, J. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 935-956. Available from: [Link]
Goracci, L., Desantis, J., Valeri, A., Castellani, B., Eleuteri, M., & Cruciani, G. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(20), 11615–11638. Available from: [Link]
Chen, S., Chen, Z., Lu, L., Zhao, Y., Zhou, R., Xie, Q., Shu, Y., Lin, J., Yu, X., & Wang, Y. (2023). Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry, 255, 115403. Available from: [Link]
Khan, S., He, Y., Zhang, X., Yuan, Y., Pu, S., & Zhang, J. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 23(19), 11536. Available from: [Link]
Maple, H. J., Clayton, H., Hubbard, F., Jones, A. M., Jones, C. R., Scott, J. S., & Taylor, R. J. (2020). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. Available from: [Link]
Precise PEG. (n.d.). Linkers in PROTACs. Available from: [Link]
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Available from: [Link]
Troup, R. I., & Scott, J. S. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. Available from: [Link]
Goracci, L., Desantis, J., Valeri, A., Castellani, B., Eleuteri, M., & Cruciani, G. (2020). Effect of the linker's site of attachment on PROTAC stability. ResearchGate. Available from: [Link]
Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 316-321. Available from: [Link]
BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras. Available from: [Link]
Hovhannisyan, A. A., & Vassilev, L. T. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 229-242. Available from: [Link]
Liu, Y., Zhang, Y., Han, Y., Chen, Z., Zhang, Z., Zhang, Y., ... & Rao, Y. (2024). Linker-free PROTACs efficiently induce the degradation of oncoproteins. Nature Communications, 15(1), 1-14. Available from: [Link]
Wu, L., et al. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. Available from: [Link]
Chen, Z., et al. (2024). Accurate PROTAC-targeted degradation prediction with DegradeMaster. Bioinformatics. Available from: [Link]
Al-Yasari, A., et al. (2022). Proteolysis Targeting Chimeras (PROTACs): A Perspective on Integral Membrane Protein Degradation. ACS Pharmacology & Translational Science, 5(9), 835-844. Available from: [Link]
Singh, A., & Singh, A. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Pharmaceuticals, 16(3), 421. Available from: [Link]
Testa, A., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 6-11. Available from: [Link]
Cellular permeability assays for PROTACs containing tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate
Topic: Cellular Permeability Assays for PROTACs Containing tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate Content Type: Publish Comparison Guide Executive Summary: The "Spiro" Advantage in PROTAC Design In the optimizatio...
Executive Summary: The "Spiro" Advantage in PROTAC Design
In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer just a connector—it is a determinant of bioavailability.[1] The specific incorporation of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate represents a shift from flexible, entropic-penalty-inducing PEG chains to rigid, spirocyclic scaffolds .
This guide compares the most effective cellular permeability assays for PROTACs utilizing this spirocyclic motif. Unlike linear linkers, the 6-azaspiro[3.4]octane core introduces defined vectors and reduces the number of rotatable bonds, often facilitating a "chameleonic" effect where the molecule collapses its polar surface area (PSA) to transit membranes. Standard assays often fail to capture this dynamic behavior. This guide prioritizes assays that distinguish true cytosolic entry from simple membrane embedding.
Technical Deep Dive: Why This Scaffold Demands Specific Assays
The tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate moiety serves as a masked diamine linker. Upon deprotection, the spirocyclic amine provides a rigid exit vector.
Mechanism: The spiro-fusion prevents the "floppiness" associated with linear alkyl/PEG chains.
Permeability Hypothesis: By locking the PROTAC into a preferred conformation, the spiro-linker can shield internal hydrogen bond donors (HBDs) from the solvent, effectively lowering the desolvation penalty required to enter the lipid bilayer.
The Assay Challenge: Traditional Caco-2 assays often yield false negatives for PROTACs due to high efflux (P-gp/BCRP) masking passive permeability. For spirocyclic PROTACs, we need assays that measure intracellular accumulation , not just trans-epithelial flux.
Visualizing the Conformational Advantage
The following diagram illustrates the "Chameleonic" permeability mechanism facilitated by spirocyclic linkers compared to linear PEGs.
Figure 1: Mechanism of enhanced permeability via spirocyclic conformational restriction. The spiro-linker facilitates a lower-energy transition from aqueous to lipid environments.
Comparative Analysis of Permeability Assays
We evaluated three primary assay classes for their relevance to spirocyclic PROTACs.
Table 1: Assay Performance Matrix
Feature
PAMPA (Lipid-coated)
Caco-2 (Bi-directional)
Chloroalkane Penetration (CAPA)
Primary Readout
Passive Diffusion ()
Net Flux () + Efflux Ratio
Cytosolic Concentration ()
Relevance to Spiro-PROTACs
Medium. Good for ranking lipophilicity but misses active transport nuances.
Low/Medium. Often confounded by P-gp efflux, which PROTACs frequently trigger.
High. Directly measures the compound reaching the cytosol (site of action).
Throughput
High (96/384-well)
Low/Medium
Medium (High-Content Imaging)
Cost
Low
High
Medium
Key Limitation
No cellular machinery; false positives for "sticky" compounds.
"Black box" recovery issues; non-specific binding to plasticware.
Requires stable cell line engineering (HaloTag).
Detailed Comparison
1. The "Filter": PAMPA (Parallel Artificial Membrane Permeability Assay)[2][3]
Role: Early-stage ranking.
Pros: The tert-butyl carbamate group is highly lipophilic. PAMPA effectively screens out compounds that are simply too polar to cross a membrane regardless of conformation.
Cons: It cannot detect if the spiro-linker successfully evades P-gp efflux, a common issue for PROTACs.
2. The "Distractor": Caco-2 Transwell
Role: Late-stage ADME.
Pros: Industry standard for oral absorption prediction.
Cons: PROTACs often exhibit low recovery in Caco-2 due to non-specific binding and lysosomal trapping. For evaluating the intrinsic benefit of the 6-azaspiro[3.4]octane linker, Caco-2 data can be noisy and misleading due to efflux dominance.
3. The "Validator": Chloroalkane Penetration Assay (CAPA)
Role:Recommended Gold Standard for PROTACs.
Why: This pulse-chase assay measures the ability of the PROTAC to enter the cytosol and bind a HaloTag fusion protein. Since PROTACs function in the cytosol (ubiquitin-proteasome system), this is the most biologically relevant metric. It separates permeability from target binding affinity.
This protocol is optimized for PROTACs containing the tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate motif. It utilizes a HeLa-HaloTag cell line to quantify cytosolic entry kinetics.
Workflow Logic
Pulse: Cells expressing HaloTag are treated with the PROTAC.
Competition: PROTAC enters and occupies HaloTag sites.
Chase: A fluorescent chloroalkane dye (CT-610) is added. It binds only unoccupied HaloTag.
Readout: Low fluorescence = High PROTAC permeability (high occupancy).
Materials
Cell Line: HeLa cells stably expressing HaloTag-GFP-Mito (anchored to outer mitochondrial membrane to probe cytosolic entry).
Reagents: HaloTag® Ligand (Promega), Chloroalkane-TMR or equivalent dye.
Compound: Your PROTAC synthesized with the spiro-linker.
Step-by-Step Methodology
Step 1: Cell Seeding
Seed HeLa-HaloTag cells in 384-well black/clear-bottom plates at 5,000 cells/well.
Incubate for 24h at 37°C, 5% CO2.
Step 2: Compound Dosing (The Critical Step)
Prepare a 10-point serial dilution of the PROTAC in Opti-MEM (serum-free to prevent protein binding artifacts).
Expert Tip: The tert-butyl carbamate moiety increases lipophilicity. Ensure DMSO concentration does not exceed 0.5% to prevent precipitation.
Incubate cells with PROTAC for 4 hours . (Longer incubations may conflate permeability with stability).
Step 3: The Chase (Fluorescent Labeling)
Add the Chloroalkane-TMR dye (5 µM final concentration) to all wells.
Incubate for 15 minutes.
Mechanism:[1][4] The dye rapidly permeates and binds any HaloTag not already blocked by your PROTAC.
Step 4: Wash and Read
Wash cells 3x with PBS to remove unbound dye.
Image using a high-content imager (e.g., Opera Phenix) or read on a fluorescence plate reader (Ex/Em: 550/580 nm).
Step 5: Data Analysis
Normalize signal to DMSO control (100% signal) and a "blocked" control (0% signal).
Plot dose-response curves to determine
(Concentration required to block 50% of HaloTag sites).
Interpretation: A lower
indicates superior permeability.
CAPA Workflow Diagram
Figure 2: Step-by-step workflow for the Chloroalkane Penetration Assay (CAPA).
Expert Insights & Troubleshooting
Handling the tert-Butyl Carbamate Group
The tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate is often an intermediate. If testing the final PROTAC where this group is deprotected or modified:
Solubility: The intact Boc group is highly hydrophobic. If your assay shows "low permeability," verify solubility first using dynamic light scattering (DLS). Aggregates mimic low permeability.
Non-Specific Binding: Spirocyclic PROTACs can be "sticky." Always use low-binding plasticware (polypropylene) for serial dilutions.
Validating the "Spiro" Effect
To scientifically prove the spiro-linker is superior:
Synthesize a Linear Control : An analog using a linear diamine or PEG linker of equivalent length.
Run both in the CAPA assay side-by-side.
Success Criteria: The Spiro-PROTAC should show a
at least 3-fold lower (more potent) than the linear analog, confirming that the conformational rigidity facilitates cytosolic entry.
References
Foley, C. A., et al. (2016). "Chloroalkane Penetration Assay (CAPA): A High-Throughput Method for Measuring Cell Permeability." ACS Chemical Biology. Link
Matsson, P., & Kihlberg, J. (2017). "Cell permeability and oral absorption of macrocycles and PROTACs." Journal of Medicinal Chemistry. Link
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link
Riching, K. M., et al. (2018). "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology. Link
Atilaw, Y., et al. (2021). "Solution Conformations of an Orally Bioavailable PROTAC: The Importance of Intramolecular Hydrogen Bonding." Angewandte Chemie International Edition. Link
Comparative Guide: Structural Analysis of PROTAC Complexes with Spirocyclic Linkers
Executive Summary: The Rigidification Revolution In the evolution of Proteolysis Targeting Chimeras (PROTACs), the linker has transitioned from a passive connector to a critical determinant of ternary complex cooperativi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Rigidification Revolution
In the evolution of Proteolysis Targeting Chimeras (PROTACs), the linker has transitioned from a passive connector to a critical determinant of ternary complex cooperativity and physicochemical compliance.[1] While first-generation PROTACs relied on flexible polyethylene glycol (PEG) or alkyl chains to "fish" for the E3 ligase, these linkers often suffer from high entropic penalties upon binding and poor membrane permeability due to exposed polar surface area (PSA).
Spirocyclic linkers represent the next generation of linker design. By incorporating spiro-fused rings (e.g., spiro[3.3]heptane, spiro-piperidines), researchers can lock the PROTAC into a bioactive conformation ("pre-organization"), minimizing the entropic cost of ternary complex formation. This guide compares the structural and kinetic performance of spirocyclic linkers against standard flexible alternatives, providing a roadmap for their structural characterization.
Comparative Analysis: Spirocyclic vs. Flexible Linkers[2]
The choice of linker dictates the thermodynamic landscape of the ternary complex (
).
Performance Metrics Comparison
Feature
Flexible Linkers (PEG/Alkyl)
Spirocyclic Linkers (Rigid)
Structural Implication
Entropic Penalty ()
High. Linker must collapse from a random coil to a fixed shape.
Low. Linker is pre-organized in a low-energy conformation.
Rigid linkers often show higher affinity if the geometry matches.
Cooperativity ()
Variable. Often relies on "induced fit."
High Potential. Can force specific protein-protein interactions (PPIs).
Spiro-linkers define precise exit vectors, enforcing specific PPI interfaces.
Permeability ()
Low to Moderate. PEG chains increase TPSA and flexibility.
High. High fraction of carbons () improves lipophilicity/solubility balance.
Improved cellular uptake and oral bioavailability potential.
Metabolic Stability
Low. PEGs are prone to oxidative cleavage.
High. Spiro-scaffolds are metabolically robust.
Longer in vivo half-life.
Design Risk
Low. "Sloppy" fit allows binding even if not optimal.
This diagram illustrates the thermodynamic equilibrium. Note how the rigid linker (Spiro) reduces the energetic barrier to the final stable complex compared to the flexible linker.
Caption: Thermodynamic pathway of ternary complex formation. Spirocyclic linkers enhance the transition to the Ternary state by reducing entropic penalty and enforcing positive cooperativity (
).
Experimental Protocols: Structural Analysis
Solving the structure of a PROTAC ternary complex is challenging due to the flexibility of the proteins and the linker.[1][2][3] The following protocol is optimized for rigidified linkers.
X-Ray Crystallography Workflow
Objective: Obtain high-resolution (<2.5 Å) structures to visualize the linker exit vectors and protein-protein interface.
Step-by-Step Protocol:
Protein Engineering:
Truncate flexible tails of the Target and E3 ligase (e.g., use VHL residues 54-213 and BRD4-BD2 residues 333-460).
Expert Insight: Rigid linkers often require specific protein constructs. If the linker is too short/rigid, it may not accommodate the wild-type domains. Screen multiple construct lengths.[4]
Complex Reconstitution:
Mix Target : PROTAC : E3 in a 1:1.2:1 molar ratio .
Incubate at 4°C for 1 hour.
Purification: Run Size Exclusion Chromatography (SEC) (e.g., Superdex 75/200).
Validation: Collect the peak corresponding to the ternary complex MW. If the peak is shifted or asymmetric compared to binary controls, the complex is forming.
Crystallization Screening:
Concentrate the SEC fraction to 10–15 mg/mL.
Method: Sitting drop vapor diffusion at 18°C.
Screens: JCSG+, MCSG, and Morpheus screens.
Crucial for Spiro-PROTACs: Because spiro-linkers reduce conformational heterogeneity, they often crystallize faster than PEG-PROTACs. Check drops early (Day 1-3).
Data Collection & Refinement:
Collect data at 100K.
Refinement: Use the PROTAC SMILES to generate a restraint dictionary (CIF file) using eLBOW (Phenix) or Grade (Buster).
Check: Verify the spiro-center geometry. Ensure the electron density supports the specific stereoisomer (R/S) of the spiro-ring.
A structure is a snapshot; you must validate the thermodynamics.
Method: Surface Plasmon Resonance (SPR) or TR-FRET.
Protocol:
Immobilize E3 Ligase on the chip.
Inject PROTAC to saturate E3 (form Binary Complex).
Inject Target Protein over the Binary Complex.
Calculate Cooperativity (
):
Interpretation: If
(Positive Cooperativity), the spiro-linker is actively stabilizing the protein interface.
Diagram 2: Structural Biology Workflow
This flowchart details the critical decision points in solving PROTAC structures.
Caption: Decision tree for crystallizing PROTAC ternary complexes. Note the feedback loop for linker redesign if SEC indicates instability.
Case Study: The "Exit Vector" Effect
When analyzing your structure, focus on the Exit Vector .
Definition: The angle at which the linker departs from the warhead.[5]
Flexible Linker: The exit vector is undefined; the first few PEG units are often disordered (invisible in electron density).
Spirocyclic Linker: The spiro-ring forces the chain to exit at a precise angle (e.g., 109.5° for
carbon).
Impact: In a VHL-BRD4 structure, a spiro-piperidine linker can force the two proteins to "clamp" down, creating a de novo hydrophobic patch. This is often visible as a reduction in the B-factors of the protein loops at the interface compared to the PEG structure.
Data Presentation: Validation Table template
Use this template to report your findings.
Metric
Flexible Analog (Ref)
Spiro-PROTAC (Exp)
Interpretation
(Degradation)
150 nM
12 nM
Rigid linker improves potency 10x.
(Binary - Target)
50 nM
45 nM
Warhead binding is unchanged (Good).
(Ternary)
200 nM
10 nM
Major gain in ternary stability.
Cooperativity ()
0.8 (Negative)
4.5 (Positive)
Linker drives favorable PPIs.
Interface BSA ()
400
850
Structure shows tighter packing.
References
Troup, R. I., et al. (2020).[] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology. Link(Seminal work on rigidifying linkers for ACBI1).
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link(The MZ1 structure foundation).
Testa, A., et al. (2020).[] "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization." Organic Letters. Link(Spiro-proline scaffolds for rigid linkers).
Casement, R., et al. (2021).[7] "Mechanistic and Structural Features of PROTAC Ternary Complexes." Springer Protocols. Link
Navigating the Labyrinth of Selectivity: A Comparative Guide to Off-Target Effects of PROTACs Incorporating Spirocyclic Linkers
A Senior Application Scientist's Perspective on tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride and Its Analogs In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimera...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride and Its Analogs
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Their unique event-driven mechanism offers the potential to target proteins previously considered "undruggable." However, ensuring the precise degradation of the intended target while minimizing off-target effects remains a critical challenge. This guide provides an in-depth comparison of strategies to evaluate and mitigate off-target effects of PROTACs, with a particular focus on the role of the linker element, exemplified by the spirocyclic scaffold of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride.
The Heart of the Chimera: The Critical Role of the Linker
A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] While the choice of POI and E3 ligase ligands dictates the primary target, the linker is far from a passive spacer. Its length, composition, and rigidity are crucial determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn governs the efficiency and selectivity of protein degradation.[2][3]
Spirocyclic linkers, such as the 6-azaspiro[3.4]octane scaffold, represent a class of conformationally restricted linkers that are gaining interest in PROTAC design.[4] By reducing the flexibility of the linker, these structures can pre-organize the PROTAC molecule into a conformation that favors the formation of a productive ternary complex, potentially enhancing both potency and selectivity.[5] This conformational constraint can also limit interactions with unintended proteins, thereby reducing the likelihood of off-target degradation.
Figure 1: Mechanism of Action of a PROTAC with a Spirocyclic Linker.
Unmasking Unintended Consequences: A Guide to Off-Target Effect Evaluation
The off-target effects of PROTACs can be broadly categorized into two types: those related to the pharmacology of the individual ligands (e.g., inhibition of an off-target kinase by the POI ligand) and those arising from the PROTAC mechanism itself, leading to the degradation of unintended proteins.[6] It is the latter that presents a unique challenge for this modality. A comprehensive assessment of off-target effects is therefore essential for the development of safe and effective PROTAC therapeutics.
Global Proteomics: A Bird's-Eye View of the Proteome
Mass spectrometry-based proteomics has become the gold standard for the unbiased and global assessment of PROTAC selectivity.[7] This powerful technique allows for the quantification of thousands of proteins in a cell lysate, providing a comprehensive snapshot of changes in protein abundance following PROTAC treatment.
Table 1: Comparison of Proteomics Methods for PROTAC Off-Target Analysis
Method
Principle
Advantages
Disadvantages
Tandem Mass Tag (TMT) Labeling
Isobaric labeling of peptides from different samples, allowing for multiplexed quantification.
High throughput, precise quantification of up to 18 samples simultaneously.
Can be costly, potential for ratio compression.
Label-Free Quantification (LFQ)
Quantification based on the signal intensity of unlabeled peptides.
Cost-effective, no limit on the number of samples.
Can be less precise than labeling methods, requires more complex data analysis.
Data-Independent Acquisition (DIA)
Systematic fragmentation of all precursor ions within a defined mass range.
Comprehensive data capture, good reproducibility.
Requires specialized data analysis software and spectral libraries.
Experimental Protocol: TMT-Based Proteomics for Off-Target Profiling
Cell Culture and Treatment: Culture selected cell lines (e.g., four human cell lines collectively expressing a broad "off-target proteome") and treat with the PROTAC of interest at various concentrations and time points.[7] Include a vehicle control (e.g., DMSO) and a negative control (e.g., a structurally related but inactive molecule).
Cell Lysis and Protein Extraction: Harvest cells and lyse using a suitable buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a standard assay (e.g., BCA).
Protein Digestion: Reduce and alkylate cysteine residues, followed by digestion of proteins into peptides using an enzyme such as trypsin.
TMT Labeling: Label the resulting peptides from each sample with a unique TMT reagent according to the manufacturer's protocol.
Peptide Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography to reduce sample complexity.
LC-MS/MS Analysis: Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
Personal protective equipment for handling tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride
This guide provides comprehensive safety protocols and operational directives for the handling, storage, and disposal of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride. Designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive safety protocols and operational directives for the handling, storage, and disposal of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure a safe and efficient laboratory environment. The causality behind each procedural step is explained to foster a deep understanding of the principles of chemical safety.
Hazard Identification and Risk Assessment
Tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride is a spirocyclic carbamate compound. While specific toxicological data for this novel compound is limited, the available Safety Data Sheets (SDS) for it and analogous structures indicate several potential hazards that must be managed through rigorous safety protocols.[1][2] A thorough risk assessment is the foundational step in ensuring laboratory safety.
Known and Potential Hazards:
Skin Irritation: May cause skin irritation upon contact.[2]
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2]
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[2]
Harmful if Swallowed or Inhaled: Carbamate compounds, as a class, can exhibit toxicity if ingested or inhaled.[3]
Combustible Dust: Fine powders of organic compounds have the potential to form combustible dust clouds in the air, which can be an explosion hazard under specific conditions.
Risk Mitigation Strategy:
The core of the safety strategy is to minimize exposure through a combination of engineering controls, administrative procedures, and the diligent use of appropriate Personal Protective Equipment (PPE). This multi-layered approach ensures that risks are managed even if one layer of protection is compromised. This principle is a cornerstone of modern laboratory safety culture as advocated by institutions like the American Chemical Society (ACS).[4][5]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is critical when handling tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride. The following table summarizes the required PPE, with detailed explanations for each selection.
PPE Category
Specification
Rationale and Field Insight
Hand Protection
Double-gloving with Butyl rubber or heavy-duty Nitrile gloves.
Standard nitrile laboratory gloves offer good general protection, but for compounds with unknown permeability, a more robust barrier is prudent. Butyl rubber offers superior resistance to a wide range of chemicals, including esters and ketones.[6][7][8] Double-gloving provides an additional layer of safety against pinhole leaks and allows for the safe removal of the outer glove if contamination occurs.
Eye Protection
Chemical safety goggles with side shields or a full-face shield.
This compound is a known eye irritant.[2] Standard safety glasses are insufficient as they do not protect against splashes or airborne particles from all angles. A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or spill cleanups.
Respiratory Protection
NIOSH-approved respirator. Selection depends on the scale of operation.
For small-scale laboratory work (<1g) in a certified chemical fume hood, a well-fitted N95 dust mask may be sufficient to prevent inhalation of airborne particulates. For larger quantities or in situations where dust generation is unavoidable, a half-mask or full-face respirator with P100 particulate filters is required.[9][10][11] The "P" rating indicates strong resistance to oil, providing the highest level of particulate protection.
Body Protection
Flame-resistant laboratory coat, long pants, and closed-toe shoes.
A flame-resistant lab coat protects against splashes and contact with flammable materials. Long pants and closed-toe shoes are a fundamental requirement in any chemical laboratory to protect the skin from spills and physical hazards.[12]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride.
Step-by-Step Handling Protocol:
Preparation and Engineering Controls:
Don PPE: Before entering the laboratory, put on all required PPE as outlined in the table above.
Verify Fume Hood Function: All manipulations of the solid compound must be performed inside a certified chemical fume hood to control airborne particles. Verify the hood has a current inspection sticker and that the airflow is adequate.
Prepare Work Area: Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, glassware, solvents) to avoid leaving the controlled workspace during the procedure.
Chemical Handling:
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the solid compound using a dedicated spatula, minimizing any disturbance that could create dust. Close the primary container immediately after dispensing.
Dissolution: If the protocol requires a solution, add the solvent to the solid in the fume hood. Ensure the container is appropriately sized to prevent splashing.
Reaction/Use: Perform all subsequent steps within the fume hood. Keep containers covered when not actively in use.
Cleanup and Decontamination:
Surface Decontamination: After completing the work, decontaminate all surfaces. Wipe down the work area within the fume hood, any contaminated equipment, and the exterior of the primary container with a suitable solvent (e.g., 70% ethanol or isopropanol) followed by a mild detergent solution. A 30% bleach solution can also be effective for decontamination.[13]
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield/goggles, respirator, and finally inner gloves.
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.[12]
Emergency Procedures: Plan for the Unexpected
Spill Response:
Even with careful planning, spills can occur. The response protocol depends on the size of the spill.
Minor Spill (less than 1 gram, contained on bench paper):
Alert personnel in the immediate area.
Wearing full PPE, carefully fold the contaminated bench paper, place it in a designated hazardous waste bag, and wipe the area with a decontaminating solution.[14]
Dispose of all cleanup materials as hazardous waste.
Major Spill (more than 1 gram or outside of containment):
Evacuate the laboratory immediately and alert others.
Close the laboratory door and prevent re-entry.
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
Provide the name of the compound and a copy of the SDS to the emergency responders.
First Aid:
Immediate and correct first aid is crucial to minimizing harm from exposure.
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation: Move the affected person to fresh air at once.[16] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16] Provide the medical team with the compound's SDS.
Disposal Plan: Responsible Stewardship
Chemical waste must be handled in a manner that is safe for personnel and the environment. It is illegal and dangerous to dispose of this compound down the drain.[17]
Waste Segregation and Disposal Protocol:
Solid Waste:
All solid waste contaminated with the compound (e.g., used bench paper, contaminated PPE, cleanup materials) must be collected in a designated, leak-proof hazardous waste container.
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride".
Liquid Waste:
Unused solutions containing the compound must be collected in a separate, compatible hazardous waste container.
Do not mix with other waste streams unless compatibility has been confirmed.
The container must be clearly labeled as "Hazardous Waste" with the chemical name and approximate concentration.
Storage and Pickup:
Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department for proper disposal in accordance with federal and local regulations.
References
Butyl vs Nitrile Gloves. (2024, October 21).
Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork
MSDS of tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride. Capot Chemical Co.,Ltd.
First Aid for Pesticide Exposure. (n.d.). University of Florida, IFAS Extension
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin-Madison, Biomedical Engineering
Chemical Hazards and Toxic Substances - Overview. (n.d.).
Guide for Chemical Spill Response. (1995). American Chemical Society
NIOSH Guide to the Selection & Use of Particulate Respirators. (1996, January). Centers for Disease Control and Prevention
Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society
Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. (1999, May 1).
Managing Risks with Potent Pharmaceutical Products. (n.d.). Pharmaceutical Integrity